molecular formula C41H45ClN8O7 B8143839 SJF620 hydrochloride

SJF620 hydrochloride

カタログ番号: B8143839
分子量: 797.3 g/mol
InChIキー: RLEKBKXQGCJLQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

SJF620 hydrochloride is a useful research compound. Its molecular formula is C41H45ClN8O7 and its molecular weight is 797.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H44N8O7.ClH/c42-38-36-37(27-6-8-31(9-7-27)56-30-4-2-1-3-5-30)46-49(39(36)44-26-43-38)29-14-16-47(17-15-29)18-19-53-20-21-54-22-23-55-32-10-11-33-28(24-32)25-48(41(33)52)34-12-13-35(50)45-40(34)51;/h1-11,24,26,29,34H,12-23,25H2,(H2,42,43,44)(H,45,50,51);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEKBKXQGCJLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCCOCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H45ClN8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SJF620 Hydrochloride: A Technical Guide to its Mechanism of Action as a BTK-Targeting PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJF620 hydrochloride is a novel Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell signaling pathways. Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a compelling therapeutic target. SJF620 operates by hijacking the ubiquitin-proteasome system to induce the selective degradation of BTK, offering a distinct and potentially more potent mechanism of action compared to traditional enzyme inhibitors. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, experimental methodologies, and visual representations of the underlying molecular processes.

Core Mechanism of Action: Targeted Protein Degradation

SJF620 is a heterobifunctional molecule, meaning it possesses two distinct domains connected by a chemical linker.[1][2] One domain binds to the target protein, Bruton's Tyrosine Kinase (BTK), while the other binds to an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2][3] The linker facilitates the formation of a ternary complex between BTK, SJF620, and CRBN.[2]

Once this complex is formed, CRBN, as part of an E3 ligase complex, polyubiquitinates BTK. This polyubiquitin chain acts as a molecular tag, marking the BTK protein for recognition and subsequent degradation by the 26S proteasome.[2] The degradation of BTK effectively removes the protein from the cell, thereby inhibiting its downstream signaling functions crucial for B-cell survival and proliferation.[2] SJF620 itself is not degraded in this process and can catalytically induce the degradation of multiple BTK molecules.

Signaling Pathway

The mechanism of action of this compound can be visualized as a sequential process, as depicted in the following signaling pathway diagram.

SJF620_Mechanism_of_Action cluster_cell Cellular Environment SJF620 This compound Ternary_Complex Ternary Complex (BTK-SJF620-CRBN) SJF620->Ternary_Complex Binds to BTK & CRBN BTK Bruton's Tyrosine Kinase (BTK) BTK->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Polyubiquitinated_BTK Polyubiquitinated BTK Ternary_Complex->Polyubiquitinated_BTK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_BTK->Proteasome Recognition Degraded_BTK Degraded BTK Fragments Proteasome->Degraded_BTK Degradation

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The preclinical efficacy of SJF620 has been evaluated in cellular and in vivo models. The following table summarizes the key quantitative data available.

ParameterValueCell Line / ModelReference
DC50 7.9 nMNAMALWA (Burkitt's lymphoma)[1][3]
Half-life (t1/2) 1.64 hMice (1 mg/kg, i.v.)[1]
  • DC50 : The concentration of the compound that results in 50% degradation of the target protein.

  • t1/2 : The time required for the concentration of the drug in the body to be reduced by one-half.

Experimental Protocols

The following outlines the general experimental methodologies likely employed to characterize the mechanism of action of this compound.

Cell Culture
  • Cell Line: NAMALWA, a human Burkitt's lymphoma cell line with endogenous expression of BTK, was utilized.[4]

  • Culture Conditions: Cells were maintained in an appropriate growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

In Vitro BTK Degradation Assay

This workflow describes the process of assessing the degradation of BTK in a cellular context.

BTK_Degradation_Workflow Cell_Culture 1. Culture NAMALWA cells Treatment 2. Treat cells with varying concentrations of SJF620 Cell_Culture->Treatment Incubation 3. Incubate for a defined period (e.g., 24 hours) Treatment->Incubation Lysis 4. Harvest and lyse cells Incubation->Lysis Quantification 5. Protein quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE 6. SDS-PAGE Quantification->SDS_PAGE Western_Blot 7. Western Blot SDS_PAGE->Western_Blot Detection 8. Antibody incubation (Anti-BTK, Anti-loading control) Western_Blot->Detection Imaging 9. Chemiluminescent detection and imaging Detection->Imaging Analysis 10. Densitometry analysis to quantify BTK levels Imaging->Analysis

Figure 2: Workflow for in vitro BTK degradation assay.

Pharmacokinetic Studies in Mice
  • Animal Model: In vivo pharmacokinetic properties were assessed in mice.[1]

  • Administration: SJF620 was administered intravenously (i.v.) at a dose of 1 mg/kg.[1]

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: The concentration of SJF620 in plasma was determined using a suitable bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), were calculated from the plasma concentration-time profile.

Rationale for Development

The development of SJF620 was driven by the need to improve the pharmacokinetic profile of an earlier generation BTK-targeting PROTAC, MT802.[2][4] While MT802 demonstrated potent degradation of both wild-type and C481S mutant BTK, its pharmacokinetic properties were suboptimal for in vivo development.[2][4] Through a systematic medicinal chemistry effort focusing on modifications to the linker and the E3-recruiting ligand, SJF620 was developed, exhibiting a significantly improved pharmacokinetic profile while maintaining potent BTK degradation activity.[4]

Conclusion

This compound represents a promising therapeutic candidate that operates through the novel mechanism of targeted protein degradation. By inducing the selective removal of BTK, SJF620 offers a powerful approach to inhibit B-cell signaling in hematological malignancies. The available preclinical data demonstrates its high potency in degrading BTK and its improved pharmacokinetic properties. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this BTK-degrading PROTAC.

References

An In-depth Technical Guide to SJF620 Hydrochloride: A BTK-Targeted PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJF620 hydrochloride is a potent and promising heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bruton's Tyrosine Kinase (BTK). As a key mediator in B-cell receptor (BCR) signaling, BTK is a validated therapeutic target for various B-cell malignancies. This compound operates by hijacking the ubiquitin-proteasome system, inducing the selective degradation of BTK, thereby offering a potential therapeutic advantage over traditional kinase inhibition. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Introduction

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][2][3] Dysregulation of BTK activity is a hallmark of numerous B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia, making it a prime target for therapeutic intervention.[1][4] Proteolysis Targeting Chimeras (PROTACs) are an emerging class of therapeutic agents that, instead of inhibiting a target protein, induce its degradation.[5]

This compound is a PROTAC that links a ligand for BTK to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings BTK into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of BTK by the 26S proteasome. SJF620 was developed to improve upon earlier BTK-degrading PROTACs, such as MT802, by offering a more favorable pharmacokinetic profile.[5]

Physicochemical Properties

PropertyValue
Chemical Formula C41H45ClN8O7
Molecular Weight 797.30 g/mol
CAS Number 2821938-05-8
Appearance White to off-white solid

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between BTK and the Cereblon E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BTK. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the BTK protein.

SJF620_Mechanism_of_Action cluster_cell Cellular Environment SJF620 SJF620 Ternary_Complex Ternary Complex (BTK-SJF620-CRBN) SJF620->Ternary_Complex Binds to BTK and CRBN BTK BTK Protein BTK->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Ub_BTK Polyubiquitinated BTK Ternary_Complex->Ub_BTK Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_BTK E1, E2 enzymes Proteasome 26S Proteasome Ub_BTK->Proteasome Recognition Degraded_BTK Degraded BTK (Peptide Fragments) Proteasome->Degraded_BTK Degradation

Caption: Mechanism of action of this compound.

Quantitative Data

In Vitro Potency

The efficacy of SJF620 in inducing BTK degradation was assessed in the Burkitt's lymphoma cell line NAMALWA, which has robust BTK expression.

ParameterCell LineValue
DC50 NAMALWA7.9 nM

DC50: The concentration of the compound that results in 50% degradation of the target protein.

In Vivo Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in mice and compared to the parent compound MT802.

CompoundDose (i.v.)Half-life (t1/2)
This compound 1 mg/kg1.64 h
MT802 1 mg/kg0.119 h

Signaling Pathway

SJF620-mediated degradation of BTK disrupts the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role. Activated BTK phosphorylates downstream targets, including PLCγ2, which ultimately leads to the activation of transcription factors like NF-κB and NFAT, promoting B-cell proliferation and survival. By degrading BTK, SJF620 effectively abrogates these downstream signals.[1][6][7][8][9]

BTK_Signaling_Pathway cluster_pathway B-Cell Receptor Signaling Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation Antigen Antigen Antigen->BCR BTK BTK SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Degradation BTK Degradation BTK->Degradation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca2+ influx / PKC activation IP3_DAG->Ca_PKC Transcription_Factors NF-κB, NFAT, etc. Ca_PKC->Transcription_Factors Activation Cell_Response B-Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Gene Expression SJF620 SJF620 SJF620->BTK Induces

Caption: BTK signaling pathway and the point of intervention by SJF620.

Experimental Protocols

Synthesis of this compound

The synthesis of SJF620 involves a multi-step process. A key step is the condensation of an iodo-compound intermediate with the BTK-binding warhead, followed by an acid-catalyzed cyclization to yield the final PROTAC molecule. For detailed reagents and conditions, refer to the primary literature.

SJF620_Synthesis_Workflow Start Starting Materials Step1 Alkylation of 5-hydroxy-iso-indolinone Start->Step1 Step2 Condensation with BTK Warhead Step1->Step2 Step3 Acidic Catalyzed Cyclization Step2->Step3 Final_Product SJF620 Step3->Final_Product HCl_Salt This compound Final_Product->HCl_Salt HCl treatment

Caption: Simplified workflow for the synthesis of this compound.

BTK Degradation Assay (Western Blot)

This protocol describes a general method for assessing BTK protein levels in cell lysates following treatment with SJF620.

  • Cell Culture and Treatment: Plate NAMALWA cells at a suitable density. Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK (and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the intensity of the BTK band relative to the loading control, allowing for the calculation of the DC50 value.

In Vivo Pharmacokinetic Analysis

This protocol provides a general framework for assessing the pharmacokinetic properties of SJF620 in a murine model.

  • Animal Dosing: Administer this compound to mice via intravenous (i.v.) injection at a specified dose (e.g., 1 mg/kg).

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation for LC-MS/MS:

    • Precipitate plasma proteins by adding a solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant containing the analyte to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Separate the analyte from plasma components using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Quantify the analyte using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis: Plot the plasma concentration of SJF620 versus time and use pharmacokinetic software to calculate parameters such as half-life (t1/2), clearance, and volume of distribution.

Conclusion

This compound is a highly potent BTK-degrading PROTAC with an improved pharmacokinetic profile compared to its predecessors. Its ability to induce the selective degradation of BTK makes it a valuable tool for research in B-cell malignancies and a promising candidate for further therapeutic development. This guide provides foundational technical information to aid researchers and drug development professionals in their evaluation and potential application of this compound.

References

An In-depth Technical Guide to SJF620 Hydrochloride and the Cereblon E3 Ligase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of SJF620 hydrochloride, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). By hijacking the ubiquitin-proteasome system through recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, SJF620 offers a promising therapeutic strategy for various B-cell malignancies. This document details the mechanism of action, quantitative pharmacological data, and key experimental protocols relevant to the study of SJF620 and its interaction with the Cereblon E3 ligase complex. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of targeted protein degradation.

Introduction to this compound and Cereblon

This compound is a heterobifunctional small molecule that simultaneously binds to BTK and the substrate receptor Cereblon of the Cullin-RING E3 ubiquitin ligase complex.[1][2] This induced proximity facilitates the ubiquitination of BTK, marking it for degradation by the 26S proteasome.[1][3] This catalytic mechanism of action allows for the substoichiometric degradation of the target protein, offering potential advantages over traditional small molecule inhibitors.[1]

Cereblon is a crucial component of the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex, where it functions as a substrate receptor.[4][5] The binding of small molecules, such as the lenalidomide analog contained within SJF620, can modulate the substrate specificity of Cereblon, leading to the degradation of neo-substrates like BTK.[2][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing insights into its degradation potency and pharmacokinetic profile.

Table 1: In Vitro Degradation Profile of SJF620

ParameterCell LineValueReference
DC50 NAMALWA (Burkitt's Lymphoma)7.9 nM[7][8]
Dmax NAMALWA (Burkitt's Lymphoma)>95%[9]

Table 2: Pharmacokinetic Properties of SJF620 in Mice (1 mg/kg, i.v.)

ParameterValueReference
Half-life (t1/2) 1.64 h[1][3][10]
Clearance (Cl) 40.8 mL/min/kg[9]
Exposure (AUClast) 405 min*ng/mL[9]

Signaling Pathways and Mechanism of Action

SJF620 induces the degradation of BTK, a key kinase in the B-cell receptor (BCR) signaling pathway.[6][11] Downregulation of BTK leads to the inhibition of downstream signaling cascades, including the NF-κB pathway, which is critical for the survival and proliferation of many B-cell malignancies.[11]

PROTAC_Mechanism cluster_cell Cellular Environment SJF620 SJF620 Ternary_Complex Ternary Complex (BTK-SJF620-CRBN) SJF620->Ternary_Complex Binds BTK BTK BTK->Ternary_Complex Binds BCR_Signaling BCR Signaling Pathway BTK->BCR_Signaling Activates CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Recruited Ub_BTK Polyubiquitinated BTK Ternary_Complex->Ub_BTK Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BTK->Proteasome Recognition Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK Degradation Degraded_BTK->BCR_Signaling Inhibits NFkB NF-κB Pathway BCR_Signaling->NFkB Activates Apoptosis Apoptosis NFkB->Apoptosis Inhibits PROTAC_Characterization_Workflow cluster_workflow PROTAC Characterization Workflow start Start biochem_assays Biochemical Assays start->biochem_assays binary_binding Binary Binding Affinity (e.g., ITC, SPR) biochem_assays->binary_binding ternary_complex Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) biochem_assays->ternary_complex ubiquitination In Vitro Ubiquitination biochem_assays->ubiquitination cell_based_assays Cell-Based Assays degradation Target Degradation (Western Blot, MS) cell_based_assays->degradation target_engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) cell_based_assays->target_engagement selectivity Selectivity Profiling (Kinome/Proteome Scan) cell_based_assays->selectivity downstream_signaling Downstream Signaling (e.g., p-NF-κB Western) cell_based_assays->downstream_signaling in_vivo_studies In Vivo Studies pk Pharmacokinetics (PK) in_vivo_studies->pk pd Pharmacodynamics (PD) (BTK Occupancy/Degradation) in_vivo_studies->pd efficacy In Vivo Efficacy (Xenograft Models) in_vivo_studies->efficacy end End binary_binding->cell_based_assays ternary_complex->cell_based_assays ubiquitination->cell_based_assays degradation->in_vivo_studies target_engagement->in_vivo_studies selectivity->in_vivo_studies downstream_signaling->in_vivo_studies pk->end pd->end efficacy->end

References

SJF620 Hydrochloride: A Technical Guide to a PROTAC BTK Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, mechanism of action, and key experimental data for SJF620 hydrochloride, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK).

Core Structure and Chemical Properties

This compound is a bifunctional small molecule that simultaneously binds to BTK and the E3 ubiquitin ligase Cereblon (CRBN).[1] This targeted recruitment leads to the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1] The molecule consists of a ligand for BTK, a ligand for CRBN (a lenalidomide analog), and a linker connecting the two.[2][3]

PropertyValueSource
Chemical Formula C41H45ClN8O7[2]
Molecular Weight 797.30 g/mol [2][4]
CAS Number 2821938-05-8[2]
Appearance White to off-white solid[2][4]
Purity 99.28%[2][4]
SMILES O=C(N1)C(CCC1=O)N(C2=O)CC3=C2C=CC(OCCOCCOCCN4CCC(CC4)N5N=C(C6=C(N)N=CN=C65)C7=CC=C(C=C7)OC8=CC=CC=C8)=C3.[H]Cl[2][4]
InChI Key KCRCMDOSXFUJPF-UHFFFAOYSA-N[5]

Mechanism of Action: Targeted Protein Degradation

SJF620 operates through the PROTAC mechanism, hijacking the cell's natural protein disposal system to eliminate BTK.[1] This process involves the formation of a ternary complex between SJF620, the target protein (BTK), and an E3 ubiquitin ligase (CRBN).[1] This proximity induces the E3 ligase to transfer ubiquitin molecules to the BTK protein. The polyubiquitinated BTK is then recognized and degraded by the proteasome.[1]

SJF620_Mechanism_of_Action cluster_0 Cellular Environment SJF620 SJF620 (PROTAC) Ternary_Complex BTK-SJF620-CRBN Ternary Complex SJF620->Ternary_Complex BTK BTK (Target Protein) BTK->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination E2 Ligase Ubiquitin Poly_Ub_BTK Poly-ubiquitinated BTK Ubiquitination->Poly_Ub_BTK Proteasome Proteasome Poly_Ub_BTK->Proteasome Degradation BTK Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound.

Biological Activity and Pharmacokinetics

SJF620 has demonstrated potent degradation of BTK in cellular assays.[2][3] It exhibits a significantly improved pharmacokinetic profile compared to its predecessor, MT802.[1]

ParameterValueCell Line/ConditionsSource
DC50 7.9 nMNAMALWA (Burkitt lymphoma cell line)[2][3]
Half-life (t1/2) 1.64 hIn mice (1 mg/kg, intravenous)[2][4]

Experimental Protocols

The following are generalized protocols based on available information. For detailed, specific instructions, consulting the primary literature is recommended.

Synthesis of SJF620

A detailed, multi-step synthesis protocol for SJF620 is outlined in the work by Jaime-Figueroa S, et al.[6] The key steps involve:

  • Preparation of Compound 1: Synthesis of 3-(4-phenoxyphenyl)-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride. This involves a Mitsunobu reaction between tert-butyl 4-hydroxypiperidine-1-carboxylate and 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, followed by deprotection of the Boc group with HCl.[6]

  • Linker and E3 Ligand Moiety Synthesis: The publication describes the synthesis of the linker and its attachment to the CRBN ligand.[6]

  • Final Coupling: The final step involves coupling the BTK-targeting moiety (Compound 1) with the linker-E3 ligand moiety to yield SJF620.[6]

Synthesis_Workflow cluster_synthesis SJF620 Synthesis start Starting Materials step1 Synthesis of BTK Ligand start->step1 step2 Synthesis of Linker-CRBN Ligand start->step2 step3 Coupling Reaction step1->step3 step2->step3 end This compound step3->end

Caption: Generalized synthetic workflow for SJF620.

In Vitro BTK Degradation Assay

This protocol is a general representation of how the degradation of BTK by SJF620 would be assessed in a cellular context.

  • Cell Culture: Culture a relevant cell line, such as the NAMALWA Burkitt lymphoma cell line, which has robust BTK expression.[6]

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period.

  • Cell Lysis: Harvest the cells and prepare cell lysates.

  • Western Blotting: Perform Western blot analysis to determine the levels of BTK protein. Use an appropriate loading control (e.g., GAPDH) for normalization.

  • Quantification: Quantify the band intensities to determine the extent of BTK degradation at each concentration of SJF620. The DC50 value (the concentration at which 50% of the target protein is degraded) can then be calculated.

Degradation_Assay_Workflow cluster_assay BTK Degradation Assay start Cell Seeding treatment SJF620 Treatment start->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot lysis->western_blot analysis Data Analysis (DC50 Calculation) western_blot->analysis end Results analysis->end

Caption: Experimental workflow for BTK degradation assay.

Conclusion

This compound is a significant advancement in the field of targeted protein degradation, offering a potent and pharmacokinetically improved tool for the study and potential treatment of diseases driven by BTK signaling, such as certain B-cell malignancies.[1] Its well-defined structure and mechanism of action provide a solid foundation for further research and development.

References

SJF620 Hydrochloride: A Technical Guide to a Next-Generation BTK Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJF620 hydrochloride is a potent and selective Bruton's tyrosine kinase (BTK) degrader developed using Proteolysis Targeting Chimera (PROTAC) technology. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the application of targeted protein degradation for therapeutic intervention in B-cell malignancies and other diseases where BTK signaling is implicated. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate a thorough understanding of this promising therapeutic agent.

Introduction: The Rationale for BTK Degradation

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and B-cell development, differentiation, and survival.[1] Dysregulation of BTK activity is a hallmark of various B-cell malignancies, including non-Hodgkin's lymphoma (NHL), making it a prime therapeutic target.[1] While small-molecule inhibitors of BTK have shown clinical success, the emergence of resistance, often through mutations like C481S, necessitates the development of novel therapeutic strategies.

Targeted protein degradation, utilizing technologies such as PROTACs, offers a distinct and potentially more advantageous approach compared to traditional inhibition.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[1][2] This event-driven pharmacology can lead to a more profound and durable suppression of the target protein's function and may overcome resistance mechanisms associated with inhibitors.

The Discovery and Development of this compound

SJF620 was developed to address the suboptimal pharmacokinetic properties of a preceding BTK degrader, MT802.[1] While MT802 demonstrated potent degradation of both wild-type and C481S mutant BTK, its in vivo development was hampered by its pharmacokinetic profile.[1]

A systematic medicinal chemistry campaign was undertaken to improve upon MT802. This involved structural modifications to the linker and the E3 ligase-recruiting ligand.[3] Initial efforts to replace the cereblon (CRBN) E3 ligase-recruiting moiety with a von Hippel-Lindau (VHL) ligand resulted in compounds with poor potency.[3] Subsequent optimization focused on modifying the CRBN ligand, ultimately leading to the discovery of SJF620.[3] SJF620 demonstrated comparable in vitro potency to MT802 but with a significantly improved pharmacokinetic profile, making it a viable candidate for in vivo studies.[1][3]

Mechanism of Action of SJF620

SJF620 functions as a BTK-targeting PROTAC that recruits the E3 ubiquitin ligase cereblon (CRBN).[1][4] It is a heterobifunctional molecule comprised of three key components: a ligand that binds to BTK, a ligand that binds to CRBN (a lenalidomide analog), and a linker that connects the two ligands.[1][5]

The proposed mechanism of action is as follows:

  • Ternary Complex Formation: SJF620 simultaneously binds to BTK and CRBN, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Within the ternary complex, CRBN, as part of the E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BTK.

  • Proteasomal Degradation: The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.

  • Catalytic Cycle: After inducing the degradation of a BTK molecule, SJF620 is released and can engage another BTK molecule, acting in a catalytic manner.

SJF620_Mechanism_of_Action SJF620 SJF620 TernaryComplex TernaryComplex SJF620->TernaryComplex Binds TernaryComplex->SJF620 Release Ub_BTK Ub_BTK TernaryComplex->Ub_BTK Ubiquitination BTK BTK BTK->TernaryComplex Binds CRBN CRBN CRBN->TernaryComplex Binds Proteasome Proteasome Ub_BTK->Proteasome Recognition Ub Ub Ub->TernaryComplex DegradedBTK DegradedBTK Proteasome->DegradedBTK Degradation

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency

ParameterCell LineValueReference
DC50NAMALWA7.9 nM[2][5][6]

Table 2: In Vivo Pharmacokinetics in Mice

ParameterDoseRouteValueReference
Half-life (t1/2)1 mg/kgi.v.1.64 h[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and characterization of this compound. For complete, detailed protocols, please refer to the primary publication: Jaime-Figueroa, S., et al. (2020). Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 30(3), 126877.

Synthesis of this compound

The synthesis of SJF620 is a multi-step process that involves the preparation of the BTK-binding moiety, the CRBN-recruiting ligand, and the linker, followed by their conjugation. A generalized workflow is presented below.

Synthesis_Workflow BTK_ligand_synth BTK_ligand_synth Conjugation Conjugation BTK_ligand_synth->Conjugation Purification Purification Conjugation->Purification CRBN_ligand_synth CRBN_ligand_synth CRBN_ligand_synth->Conjugation Linker_synth Linker_synth Linker_synth->Conjugation Salt_formation Salt_formation Purification->Salt_formation Final_product Final_product Salt_formation->Final_product

Protocol: The detailed synthetic route, including reaction conditions, reagents, and purification methods, is described in the supplementary information of the primary publication.

In Vitro BTK Degradation Assay

The potency of SJF620 in inducing BTK degradation was assessed in the Burkitt lymphoma cell line NAMALWA.

Protocol:

  • Cell Culture: NAMALWA cells were cultured in appropriate media and conditions.

  • Compound Treatment: Cells were treated with varying concentrations of SJF620 for a specified period.

  • Cell Lysis: After treatment, cells were harvested and lysed to extract total protein.

  • Western Blot Analysis: Protein concentrations were normalized, and samples were subjected to SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies against BTK and a loading control (e.g., GAPDH or β-actin), followed by incubation with a secondary antibody.

  • Quantification: The intensity of the protein bands was quantified using densitometry. The DC50 value, representing the concentration of SJF620 that induces 50% degradation of BTK, was calculated from the dose-response curve.

In Vivo Pharmacokinetic Study in Mice

The pharmacokinetic profile of SJF620 was evaluated in mice to determine its in vivo properties.

Protocol:

  • Animal Model: Male BALB/c mice were used for the study.

  • Compound Administration: SJF620 was administered intravenously (i.v.) at a dose of 1 mg/kg.

  • Blood Sampling: Blood samples were collected at various time points post-administration.

  • Plasma Preparation: Plasma was separated from the blood samples by centrifugation.

  • LC-MS/MS Analysis: The concentration of SJF620 in the plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using pharmacokinetic software to determine parameters such as half-life (t1/2), clearance, and volume of distribution.

Conclusion and Future Directions

This compound is a potent BTK degrader with a significantly improved pharmacokinetic profile compared to its predecessor, MT802. Its ability to effectively induce the degradation of BTK in preclinical models highlights its potential as a therapeutic agent for B-cell malignancies and other BTK-dependent diseases. Further in vivo efficacy and safety studies are warranted to fully elucidate the therapeutic potential of SJF620. The development of SJF620 serves as a compelling case study in the rational design of PROTACs with optimized drug-like properties.

References

A Technical Deep Dive: A Comparative Analysis of BTK-Targeting PROTACs SJF620 Hydrochloride and MT802

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of two prominent Bruton's tyrosine kinase (BTK) targeting Proteolysis Targeting Chimeras (PROTACs): SJF620 hydrochloride and MT802. Both molecules are at the forefront of targeted protein degradation, offering a novel therapeutic modality for B-cell malignancies and other diseases driven by BTK signaling. This document delves into their mechanism of action, presents a comparative analysis of their biochemical and cellular activities, and outlines key experimental methodologies.

Introduction to BTK-Targeting PROTACs

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival[1][2]. Its dysregulation is implicated in various hematological cancers. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific target proteins[2][3]. They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein[4].

SJF620 and MT802 are two such PROTACs that specifically target BTK for degradation. Both molecules utilize a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase[5][6][7]. This induced proximity leads to the degradation of BTK, offering a powerful alternative to traditional small-molecule inhibitors.

Mechanism of Action: A Shared Strategy

Both SJF620 and MT802 operate through the same fundamental mechanism. They form a ternary complex with BTK and the CRBN E3 ligase. This complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple BTK proteins.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation BTK BTK Protein PROTAC SJF620 or MT802 BTK->PROTAC Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds Proteasome Proteasome Degraded BTK Degraded BTK Proteasome->Degraded BTK Ub Ubiquitin BTK_PROTAC_CRBN BTK-PROTAC-CRBN Ub->BTK_PROTAC_CRBN Ubiquitination BTK_PROTAC_CRBN->PROTAC Release & Reuse BTK_PROTAC_CRBN->Proteasome Degradation

Caption: General mechanism of action for BTK-targeting PROTACs SJF620 and MT802.

Comparative Data Presentation

A key differentiator between SJF620 and MT802 lies in their potency, efficacy, and pharmacokinetic profiles. The following tables summarize the available quantitative data for a direct comparison.

Table 1: In Vitro Potency and Efficacy
ParameterSJF620MT802Cell Line / Assay ConditionReference(s)
DC50 7.9 nM9.1 nMNAMALWA (Burkitt's lymphoma)[8][9]
IC50 (Wild-Type BTK) Not explicitly stated46.9 nMBiochemical Assay[9]
IC50 (C481S Mutant BTK) Not explicitly stated20.9 nMBiochemical Assay[9]

Note: DC50 represents the concentration required to degrade 50% of the target protein. A lower DC50 value indicates higher degradation potency.

Table 2: Pharmacokinetic Properties in Mice
ParameterSJF620MT802DosingReference(s)
Half-life (t1/2) 1.64 hNot suitable for in vivo development1 mg/kg; i.v.[1][8]

SJF620 was specifically designed to improve upon the suboptimal pharmacokinetic properties of MT802, and the data clearly indicates a significantly improved half-life in mice[4][5].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols as described in the primary literature.

Synthesis of SJF620 and MT802

The synthesis of these complex molecules involves multi-step organic chemistry procedures. The primary publication by Jaime-Figueroa et al. (2020) provides a detailed synthetic route for SJF620[4][5]. Similarly, the synthesis of MT802 is detailed in the work by Buhimschi et al. (2018)[6][7]. Researchers should refer to the supplementary information of these publications for step-by-step protocols, including reagent quantities, reaction conditions, and purification methods.

Synthesis_Workflow start Starting Materials step1 Synthesis of BTK Ligand start->step1 step2 Synthesis of CRBN Ligand start->step2 step3 Linker Synthesis & Conjugation step1->step3 step2->step3 step4 Final PROTAC Assembly step3->step4 end Purified PROTAC (SJF620 or MT802) step4->end

Caption: Generalized synthetic workflow for PROTAC molecules like SJF620 and MT802.

In Vitro BTK Degradation Assay

This assay is fundamental to determining the potency (DC50) of the PROTACs.

  • Cell Culture: NAMALWA cells, a human Burkitt's lymphoma cell line with endogenous BTK expression, are typically used. Cells are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with a range of concentrations of SJF620 or MT802 for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for BTK and a loading control (e.g., GAPDH or β-actin).

  • Quantification: The intensity of the BTK band is quantified and normalized to the loading control. The DC50 value is calculated from the dose-response curve.

Pharmacokinetic Studies in Mice

These studies are essential to evaluate the drug-like properties of the compounds.

  • Animal Model: Typically, male C57BL/6 mice are used.

  • Administration: SJF620 is administered intravenously (i.v.) at a specific dose (e.g., 1 mg/kg).

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Plasma Analysis: Plasma is isolated from the blood samples, and the concentration of the compound is determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as half-life (t1/2), clearance, and volume of distribution.

BTK Signaling Pathway

Understanding the pathway in which BTK operates is crucial for appreciating the impact of its degradation. BTK is a key mediator downstream of the B-cell receptor (BCR)[2]. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade that ultimately leads to the activation of transcription factors like NF-κB, which promote B-cell survival and proliferation[1][2].

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Activation PIP2 PIP2 PLCG2 PLCγ2 PIP2->PLCG2 BTK->PLCG2 Phosphorylation Degradation BTK Degradation (via SJF620/MT802) BTK->Degradation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca2+ influx & PKC activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Caption: Simplified representation of the BTK signaling pathway and the point of intervention for SJF620 and MT802.

Conclusion

Both SJF620 and MT802 are potent degraders of BTK, operating through a PROTAC-mediated mechanism involving the CRBN E3 ligase. While both demonstrate impressive in vitro degradation capabilities, SJF620 was specifically engineered to overcome the pharmacokinetic limitations of MT802, exhibiting a significantly improved half-life in preclinical models[4][5]. This makes SJF620 a more promising candidate for further in vivo and clinical development. This guide provides a foundational understanding of these two important research molecules and serves as a resource for scientists in the field of targeted protein degradation. For full experimental details, readers are encouraged to consult the primary scientific literature.

References

In-Depth Technical Guide: Pharmacokinetic Properties of SJF620 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SJF620 hydrochloride is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell signaling pathways. Dysregulation of BTK is implicated in various B-cell malignancies, making it a key therapeutic target. SJF620 was developed to overcome the suboptimal pharmacokinetic properties of its predecessor, MT802. This document provides a comprehensive overview of the pharmacokinetic profile of SJF620, its mechanism of action, and the experimental protocols utilized in its preclinical evaluation.

Mechanism of Action: BTK Degradation via PROTAC Technology

SJF620 operates as a heterobifunctional molecule, simultaneously binding to BTK and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of BTK, marking it for degradation by the proteasome. This targeted protein degradation offers a novel therapeutic modality compared to traditional small molecule inhibitors.[1][2]

Signaling Pathway Diagram

SJF620_Mechanism_of_Action cluster_0 SJF620 Action cluster_1 Ubiquitin-Proteasome System SJF620 SJF620 Ternary_Complex Ternary Complex (BTK-SJF620-CRBN) SJF620->Ternary_Complex BTK BTK (Target Protein) BTK->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitinated_BTK Ubiquitinated BTK Ternary_Complex->Ubiquitinated_BTK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_BTK Proteasome Proteasome Ubiquitinated_BTK->Proteasome Recognition Degraded_BTK Degraded BTK (Amino Acids) Proteasome->Degraded_BTK Degradation Pharmacokinetic_Study_Workflow Start Start: In Vivo PK Study Dosing Intravenous Dosing (1 mg/kg SJF620) Start->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Isolation Blood_Collection->Plasma_Separation Bioanalysis LC-MS/MS Bioanalysis (Quantification of SJF620) Plasma_Separation->Bioanalysis Data_Analysis Pharmacokinetic Modeling (Calculation of Cl, t1/2, AUC) Bioanalysis->Data_Analysis End End: Pharmacokinetic Profile Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for SJF620 Hydrochloride: A Targeted BTK Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Abstract

SJF620 hydrochloride is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bruton's tyrosine kinase (BTK). As a heterobifunctional molecule, SJF620 functions by simultaneously binding to BTK and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][2] This targeted degradation of BTK offers a powerful therapeutic strategy for diseases where BTK signaling is dysregulated, such as in certain B-cell malignancies.[2] These application notes provide detailed protocols for key in vitro and in vivo experiments to characterize the activity of this compound.

Mechanism of Action

SJF620 is a PROTAC that contains a ligand for BTK and a lenalidomide analog to recruit the E3 ubiquitin ligase CRBN.[1][3] The formation of a ternary complex between BTK, SJF620, and CRBN facilitates the transfer of ubiquitin from the E2-ubiquitin conjugate to a lysine residue on BTK. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of SJF620 to induce the degradation of multiple BTK protein molecules.

SJF620_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation SJF620 SJF620 BTK BTK SJF620->BTK Binds CRBN CRBN (E3 Ligase) SJF620->CRBN Recruits Ternary_Complex BTK-SJF620-CRBN Ternary Complex BTK->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of BTK Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_BTK Degraded BTK Proteasome->Degraded_BTK Degradation

Figure 1: Mechanism of action of SJF620.

Quantitative Data

ParameterCell LineValueReference
DC50 NAMALWA (Burkitt lymphoma)7.9 nM[3]
Half-life (t1/2) Mice (1 mg/kg, i.v.)1.64 h[3]

Experimental Protocols

Protocol 1: In Vitro BTK Degradation Assay via Western Blot

This protocol describes the assessment of BTK protein degradation in a cell line (e.g., NAMALWA) following treatment with this compound.

Materials:

  • This compound

  • NAMALWA cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BTK and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture NAMALWA cells to a density of approximately 1 x 106 cells/mL.

    • Treat cells with varying concentrations of this compound (e.g., 1 nM to 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-BTK antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the vehicle control.

Western_Blot_Workflow A Cell Treatment with SJF620 B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-BTK) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Figure 2: Western blot experimental workflow.
Protocol 2: Cell Viability Assay

This protocol is for assessing the effect of SJF620-mediated BTK degradation on cell viability using a luminescent assay such as CellTiter-Glo®.

Materials:

  • NAMALWA cells

  • Complete cell culture medium

  • This compound

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Seed NAMALWA cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • SJF620 Treatment:

    • After 24 hours, treat the cells with a range of SJF620 concentrations and a vehicle control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the SJF620 concentration to determine the IC50 value.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Tumor cells (e.g., NAMALWA)

  • Matrigel (optional)

  • This compound

  • Vehicle for in vivo administration (see formulation protocols below)

  • Calipers for tumor measurement

Formulation of SJF620 for In Vivo Administration: [3]

  • Protocol A: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • Protocol B: 10% DMSO, 90% (20% SBE-β-CD in Saline).

  • Protocol C: 10% DMSO, 90% Corn Oil.

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 106 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Width² x Length) / 2.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured, and tissues can be collected for pharmacodynamic analysis (e.g., Western blot for BTK levels).

    • Calculate tumor growth inhibition (TGI).

Xenograft_Workflow A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Groups B->C D SJF620/Vehicle Administration C->D E Tumor Volume Measurement D->E Repeated E->D F Endpoint Analysis (Tumor Weight, PD) E->F

Figure 3: In vivo xenograft study workflow.

Storage and Handling

This compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[3] Prepare stock solutions in a suitable solvent like DMSO. For in vivo studies, prepare fresh formulations daily.[3]

References

SJF620 Hydrochloride: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJF620 hydrochloride is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK).[1][2][3] BTK is a critical enzyme in B-cell receptor signaling and is a validated therapeutic target for various B-cell malignancies, including Non-Hodgkin's lymphoma.[3][4][5] SJF620 operates by hijacking the ubiquitin-proteasome system. It is a heterobifunctional molecule that simultaneously binds to BTK and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][2][3] This targeted protein degradation offers a powerful alternative to traditional small molecule inhibition.

These application notes provide detailed protocols for utilizing this compound in cell culture, with a focus on the Burkitt lymphoma cell line NAMALWA, in which SJF620 has demonstrated potent BTK degradation with a DC50 of 7.9 nM.[1][2]

Data Presentation

ParameterCell LineValueReference
DC50 (BTK Degradation)NAMALWA7.9 nM[1][2]
Dmax (BTK Degradation)NAMALWA>95%[2]
Treatment Time for DegradationNAMALWA24 hours[2]

Signaling Pathway

SJF620_Mechanism cluster_cell Cell SJF620 SJF620 BTK BTK CRBN Cereblon (CRBN) E3 Ligase Complex Ternary_Complex BTK-SJF620-CRBN Ternary Complex Ub Ubiquitin Ub_BTK Ubiquitinated BTK Proteasome Proteasome Degraded_BTK Degraded BTK (Peptides)

Experimental Protocols

Cell Culture of NAMALWA Cells

This protocol outlines the standard procedure for culturing the NAMALWA human B-cell lymphoma line.

Materials:

  • NAMALWA cell line (ATCC® CRL-1432™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • 75 cm² tissue culture flasks

  • 15 mL and 50 mL conical tubes

  • Incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

Procedure:

  • Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% heat-inactivated FBS and 1X Penicillin-Streptomycin.

  • Thawing Frozen Cells:

    • Rapidly thaw the cryovial of NAMALWA cells in a 37°C water bath.

    • Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-7 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a 75 cm² tissue culture flask.

    • Incubate at 37°C with 5% CO₂.

  • Cell Line Maintenance:

    • NAMALWA cells grow in suspension.

    • Monitor cell density and viability every 2-3 days.

    • Maintain the cell culture by adding fresh medium to dilute the cell concentration to 3-5 x 10⁵ cells/mL.

    • Subculture when the cell density approaches 2 x 10⁶ cells/mL. To subculture, simply dilute the cell suspension to the seeding density in a new flask with fresh medium.

Preparation of this compound Stock Solution

Proper preparation and storage of the compound are critical for reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

  • Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). Protect from light.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of SJF620 on cell viability.

MTT_Workflow cluster_workflow MTT Assay Workflow Start Seed NAMALWA cells in 96-well plate Treatment Treat cells with various concentrations of SJF620 Incubation Incubate for desired time (e.g., 72 hours) MTT_Addition Add MTT reagent to each well Formazan_Incubation Incubate for 4 hours to allow formazan crystal formation Solubilization Add solubilization solution (e.g., DMSO or SDS-HCl) Measurement Measure absorbance at 570 nm

Materials:

  • NAMALWA cells

  • Complete growth medium

  • This compound stock solution

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest NAMALWA cells and determine the cell density and viability.

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

    • Add the desired final concentrations of SJF620 to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest SJF620 concentration.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.

Western Blotting for BTK Degradation

This protocol is for detecting the degradation of BTK protein in NAMALWA cells following treatment with SJF620.

Western_Blot_Workflow cluster_workflow Western Blot Workflow Start Treat NAMALWA cells with SJF620 Lysis Lyse cells and collect protein extract Quantification Determine protein concentration (e.g., BCA assay) SDS_PAGE Separate proteins by SDS-PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane Blocking Block the membrane to prevent non-specific binding Primary_Ab Incubate with primary antibodies (anti-BTK and anti-loading control) Secondary_Ab Incubate with HRP-conjugated secondary antibodies Detection Detect signal using ECL and an imaging system

Materials:

  • Treated NAMALWA cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-BTK and Mouse anti-GAPDH (or other loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed 2 x 10⁶ NAMALWA cells and treat with the desired concentrations of this compound for 24 hours.[2]

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-40 µg of total protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BTK antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection:

    • Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for loading control):

    • If necessary, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Treated NAMALWA cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat NAMALWA cells with SJF620 at various concentrations for the desired duration (e.g., 48 or 72 hours).

  • Cell Harvesting:

    • Collect the cells, including any floating cells in the supernatant, by centrifugation.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

References

Application Note & Protocol: Determining the DC50 of SJF620 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive protocol for determining the half-maximal degradation concentration (DC50) of SJF620 hydrochloride, a novel compound of interest. The DC50 value is a critical measure of a degrader's potency, representing the concentration at which 50% of the target protein is degraded. The following protocols are designed to be adaptable for various cell-based assays and target proteins. For the purpose of this document, we will use the hypothetical "Target Protein X" (TPX) to illustrate the experimental workflow.

Signaling Pathway & Mechanism of Action

Targeted protein degradation is a powerful therapeutic modality. The mechanism of action for many degraders involves the recruitment of an E3 ubiquitin ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The following diagram illustrates this general signaling pathway.

cluster_0 Degrader-Induced Protein Degradation POI Target Protein X (TPX) Ternary Ternary Complex (TPX-SJF620-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary SJF620 This compound SJF620->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a targeted protein degrader.

Experimental Workflow

The overall experimental workflow for determining the DC50 of this compound is outlined below. This process involves cell culture, compound treatment, lysate preparation, and protein quantification.

A 1. Cell Seeding (e.g., 24-well plate) B 2. Compound Treatment (this compound - Dose Response) A->B Adherence C 3. Incubation (e.g., 24 hours) B->C Treatment Period D 4. Cell Lysis & Protein Quantification C->D Sample Prep E 5. Western Blot / In-Cell Western D->E Protein Detection F 6. Data Analysis & DC50 Calculation E->F Quantification

Caption: Experimental workflow for DC50 determination.

Protocols

Materials and Reagents
  • Cell Line: A human cell line endogenously expressing the target protein (e.g., HeLa, HEK293T).

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-Target Protein X (TPX) and Mouse anti-GAPDH (or other loading control).

  • Secondary Antibodies: Goat anti-Rabbit IgG (H+L) and Goat anti-Mouse IgG (H+L), conjugated to a fluorescent dye or HRP.

  • Reagents for Western Blotting: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), and ECL substrate (for HRP).

  • Instrumentation: Cell culture incubator, microplate reader, electrophoresis and western blot apparatus, imaging system.

Experimental Procedure

2.1. Cell Seeding

  • Culture the selected cell line in T-75 flasks until they reach 70-80% confluency.

  • Trypsinize and count the cells.

  • Seed the cells into 24-well plates at a density of 5 x 10^4 cells/well.

  • Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.

2.2. Compound Treatment

  • Prepare a serial dilution of this compound in cell culture medium. A common concentration range to start with is 1 nM to 10 µM.

  • Include a vehicle control (e.g., 0.1% DMSO).

  • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plates for the desired time period (e.g., 24 hours) at 37°C with 5% CO2.

2.3. Cell Lysis and Protein Quantification

  • After incubation, place the 24-well plate on ice and wash the cells twice with ice-cold PBS.

  • Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with gentle rocking.

  • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to new tubes.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

2.4. Western Blotting

  • Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.

  • Load 20 µg of each protein sample into the wells of an SDS-PAGE gel.

  • Run the gel at 120V for 90 minutes or until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane at 100V for 60 minutes.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against TPX and the loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an imaging system.

Data Analysis
  • Quantify the band intensities for TPX and the loading control for each concentration of this compound.

  • Normalize the TPX band intensity to the loading control band intensity for each sample.

  • Express the normalized TPX levels as a percentage of the vehicle control.

  • Plot the percentage of TPX remaining versus the log concentration of this compound.

  • Fit the data to a four-parameter logistic curve to determine the DC50 value.

Data Presentation

The following table provides an example of how to structure the quantitative data obtained from the Western blot analysis.

This compound (nM)Log ConcentrationNormalized TPX Intensity% TPX Remaining (vs. Vehicle)
0 (Vehicle)N/A1.00100
100.9595
1010.7575
501.70.5252
10020.3535
5002.70.1515
100030.088
1000040.055

DC50 Calculation: Based on the example data, the DC50 would be calculated using non-linear regression analysis, which in this case is approximately 55 nM.

Application Notes and Protocols: SJF620 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJF620 hydrochloride is a potent and selective degrader of Bruton's tyrosine kinase (BTK).[1][2] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] SJF620 contains a ligand for BTK and a lenalidomide analog that recruits the Cereblon (CRBN) E3 ligase.[1][2] This targeted protein degradation approach offers a promising therapeutic strategy for conditions where BTK activity is dysregulated, such as in certain B-cell malignancies. These application notes provide detailed protocols for the preparation and use of this compound for in vitro and in vivo studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₄₁H₄₅ClN₈O₇
Molecular Weight 797.30 g/mol
Appearance Solid, White to off-white
Purity ≥98%
CAS Number 2821938-05-8

Solubility Data

This compound exhibits solubility in various solvent systems suitable for both in vitro and in vivo applications. The following table summarizes the known solubility data. It is recommended to use freshly opened solvents for the best results. If precipitation occurs, warming and/or sonication can be used to aid dissolution.

Solvent/SystemSolubilityNotes
Dimethyl Sulfoxide (DMSO) ≥ 25 mg/mLA 25 mg/mL stock solution in DMSO has been used as a starting point for preparing in vivo formulations. The maximum solubility has not been formally reported.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (3.29 mM)Yields a clear solution. Saturation point is unknown.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (3.29 mM)Yields a clear solution. Saturation point is unknown.[3]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (3.29 mM)Yields a clear solution.[3]

Mechanism of Action: BTK Degradation Pathway

SJF620 functions as a PROTAC to induce the degradation of BTK. The process involves the formation of a ternary complex between BTK, SJF620, and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.

SJF620_Mechanism_of_Action cluster_0 Cellular Environment SJF620 SJF620 Ternary_Complex BTK-SJF620-CRBN Ternary Complex SJF620->Ternary_Complex BTK BTK (Target Protein) BTK->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ub_BTK Polyubiquitinated BTK Ternary_Complex->Ub_BTK E2 E2-Ub E2->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Ub_BTK->Proteasome Recognition Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK Degradation

Caption: Mechanism of BTK degradation by SJF620.

Experimental Protocols

Preparation of In Vitro Stock Solution

This protocol describes the preparation of a stock solution of this compound in DMSO, suitable for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 25 mg/mL stock solution, add 40 µL of DMSO to 1 mg of this compound).

  • Vortex the solution thoroughly until the solid is completely dissolved.

  • If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[3]

In_Vitro_Stock_Preparation Start Start Weigh Weigh SJF620 HCl Powder Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Check_Clarity Visually Inspect for Clarity Dissolve->Check_Clarity Check_Clarity->Dissolve Precipitate Present Aliquot Aliquot into Working Volumes Check_Clarity->Aliquot Clear Solution Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for in vitro stock solution preparation.

Preparation of In Vivo Formulation

This protocol details the preparation of a dosing solution of this compound suitable for administration in animal models. This formulation uses a co-solvent system to enhance solubility. It is recommended to prepare this solution fresh on the day of use.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% sodium chloride), sterile

  • Sterile tubes

  • Vortex mixer

Procedure (for 1 mL of dosing solution):

  • Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to a sterile tube.

  • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the final solution until it is clear and uniform. The final concentration of this compound will be 2.5 mg/mL.

In_Vivo_Formulation_Workflow Start Start Step1 1. Add 100 µL of 25 mg/mL SJF620 HCl in DMSO Start->Step1 Step2 2. Add 400 µL of PEG300 and Vortex Step1->Step2 Step3 3. Add 50 µL of Tween-80 and Vortex Step2->Step3 Step4 4. Add 450 µL of Saline and Vortex Step3->Step4 Final_Solution Final Dosing Solution (2.5 mg/mL) Step4->Final_Solution End End Final_Solution->End

Caption: Workflow for in vivo formulation preparation.

Storage and Stability

  • Solid Form: Store at -20°C, protected from light and under nitrogen for long-term storage.

  • Stock Solutions in DMSO: Store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

  • In Vivo Formulations: It is strongly recommended to prepare these solutions fresh on the day of use.

Safety Precautions

This compound is intended for research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.

References

SJF620 Hydrochloride for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJF620 hydrochloride is a potent and selective degrader of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] As a Proteolysis Targeting Chimera (PROTAC), SJF620 functions by inducing the proximity of BTK to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1][3] This mechanism of action offers a distinct advantage over traditional small molecule inhibitors by eliminating the entire target protein, potentially overcoming resistance mechanisms associated with kinase domain mutations.[2] SJF620 was developed as a successor to the earlier BTK degrader MT802, exhibiting an improved pharmacokinetic profile in preclinical mouse models, making it a more suitable candidate for in vivo investigations.[3][4]

These application notes provide a comprehensive overview of the use of this compound in in vivo studies, including its mechanism of action, key quantitative data, and detailed experimental protocols for efficacy and pharmacodynamic assessments in relevant preclinical models.

Mechanism of Action

SJF620 is a heterobifunctional molecule composed of three key components: a ligand that binds to BTK, a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting these two moieties.[1][3] The binding of SJF620 to both BTK and CRBN facilitates the formation of a ternary complex. This proximity enables the transfer of ubiquitin from the E2-conjugating enzyme to BTK, marking it for degradation by the 26S proteasome. The degradation of BTK disrupts downstream signaling pathways crucial for B-cell proliferation and survival.

SJF620_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation SJF620 SJF620 Ternary_Complex SJF620-BTK-CRBN Ternary Complex SJF620->Ternary_Complex Binds to BTK BTK BTK->Ternary_Complex Binds to CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruited to Ub_BTK Ubiquitinated BTK Ternary_Complex->Ub_BTK Ubiquitination Proteasome 26S Proteasome Ub_BTK->Proteasome Targeted for Degradation Degraded_BTK Degraded BTK (Amino Acids) Proteasome->Degraded_BTK Degrades

Mechanism of action for the BTK degrader SJF620.

Quantitative Data Summary

While extensive in vivo efficacy data for this compound has not yet been widely published, the available preclinical data highlights its potential. The following tables summarize key in vitro and in vivo pharmacokinetic parameters.

Table 1: In Vitro Potency of SJF620

Cell LineTargetDC50 (nM)Dmax (%)Reference
NAMALWA (Burkitt's Lymphoma)BTK7.9>95%[4]

Table 2: Mouse Pharmacokinetic Profile of SJF620

CompoundAdministration RouteDose (mg/kg)Half-life (t1/2) (h)Clearance (Cl) (mL/min/kg)AUClast (min*ng/mL)Reference
SJF620Intravenous (IV)11.6240.8405[5]
MT802 (predecessor)Intravenous (IV)10.1191662Not Reported[4]

Experimental Protocols

The following protocols are representative methodologies for conducting in vivo efficacy and pharmacodynamic studies with this compound in a lymphoma xenograft model. These are generalized protocols and should be adapted based on specific experimental goals and institutional guidelines.

Lymphoma Xenograft Mouse Model

Objective: To establish a subcutaneous xenograft model of B-cell lymphoma for evaluating the in vivo efficacy of SJF620.

Materials:

  • NAMALWA (or other relevant B-cell lymphoma) cells

  • Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS

  • Syringes and needles (27-30G)

  • Calipers

Protocol:

  • Culture NAMALWA cells in appropriate media until they reach the logarithmic growth phase.

  • Harvest the cells and wash them twice with sterile PBS.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.

  • Monitor the mice for tumor growth. Palpable tumors are typically expected within 7-14 days.

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

Formulation and Administration of this compound

Objective: To prepare and administer this compound to the tumor-bearing mice.

Materials:

  • This compound

  • Vehicle components (e.g., DMSO, PEG300, Tween 80, saline)

  • Sterile tubes and syringes

  • Oral gavage needles or appropriate needles for the chosen route of administration

Protocol:

  • Formulation: A suggested vehicle for oral administration is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Prepare the formulation by first dissolving the required amount of this compound in DMSO.

  • Sequentially add PEG300, Tween 80, and saline, ensuring the solution is clear and homogenous between each addition.

  • Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule should be determined based on the pharmacokinetic profile of SJF620 and the study design. A starting point could be daily oral administration.

  • Administer the formulated SJF620 or vehicle control to the respective groups of mice.

In Vivo Efficacy Assessment

Objective: To evaluate the anti-tumor activity of SJF620 in the established xenograft model.

Protocol:

  • Tumor Volume Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or at a specified time point. Euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for the treatment groups relative to the vehicle control.

In Vivo Pharmacodynamic (PD) Assessment

Objective: To determine the extent and duration of BTK protein degradation in tumor tissue following SJF620 administration.

Protocol:

  • Establish a cohort of tumor-bearing mice as described in Protocol 1.

  • Administer a single dose of this compound or vehicle to the mice.

  • At various time points post-dose (e.g., 2, 4, 8, 24, 48, 72 hours), euthanize a subset of mice from each group.

  • Excise the tumors and immediately snap-freeze them in liquid nitrogen or process for protein extraction.

  • Western Blot Analysis: a. Homogenize the tumor tissue and extract total protein using a suitable lysis buffer. b. Determine the protein concentration of each lysate. c. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. d. Probe the membrane with primary antibodies against BTK and a loading control (e.g., GAPDH, β-actin). e. Use an appropriate secondary antibody and detect the protein bands using a chemiluminescence imaging system. f. Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle-treated controls at each time point.

Experimental_Workflow cluster_model Model Development cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Culture (e.g., NAMALWA) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth (100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Formulation 5. SJF620 Formulation Randomization->Formulation Dosing 6. Dosing (e.g., Daily Oral) Formulation->Dosing Monitoring 7. Efficacy Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint 8. Study Endpoint Monitoring->Endpoint Tumor_Excise 9. Tumor Excision Endpoint->Tumor_Excise PD_Analysis 10. PD Analysis (Western Blot for BTK) Tumor_Excise->PD_Analysis Data_Analysis 11. Data Analysis (TGI, PK/PD) PD_Analysis->Data_Analysis

A typical workflow for a preclinical xenograft study.

Conclusion

This compound represents a promising BTK-targeting PROTAC with a favorable pharmacokinetic profile for in vivo studies. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in preclinical models of B-cell malignancies. Careful consideration of the experimental design, including the choice of animal model, formulation, and dosing regimen, will be crucial for obtaining robust and reproducible data. As more in vivo data on SJF620 becomes available, these application notes will be updated to reflect the latest findings.

References

Application Notes and Protocols: Western Blot Analysis of SJF620 Hydrochloride-Induced BTK Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal machinery to selectively eliminate proteins of interest. SJF620 hydrochloride is a potent PROTAC designed to induce the degradation of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling pathways implicated in various B-cell malignancies.[1][2] This document provides a detailed protocol for utilizing Western blot analysis to quantify the in-vitro degradation of BTK induced by this compound.

This compound functions by simultaneously binding to BTK and the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4] This proximity facilitates the ubiquitination of BTK, marking it for degradation by the 26S proteasome.[1][2][5] Western blotting is an essential technique to monitor the efficacy of this process by measuring the reduction in total BTK protein levels following treatment with this compound.[6]

Signaling Pathway of this compound-Induced BTK Degradation

This compound mediates the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to Bruton's tyrosine kinase (BTK). This induced proximity leads to the polyubiquitination of BTK, targeting it for degradation by the proteasome.

SJF620_Pathway SJF620 SJF620 Hydrochloride Ternary_Complex Ternary Complex (BTK-SJF620-CRBN) SJF620->Ternary_Complex BTK BTK (Target Protein) BTK->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Polyubiquitinated_BTK Polyubiquitinated BTK Ternary_Complex->Polyubiquitinated_BTK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_BTK->Proteasome Recognition Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK Degradation

This compound-mediated BTK degradation pathway.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for assessing BTK protein degradation using Western blot analysis.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting & Detection cluster_analysis Data Analysis A Seed cells expressing BTK B Treat with this compound (Time course & dose response) A->B C Cell Lysis (with protease/phosphatase inhibitors) B->C D Protein Quantification (e.g., BCA assay) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF or Nitrocellulose membrane) E->F G Blocking (e.g., 5% non-fat milk or BSA) F->G H Primary Antibody Incubation (Anti-BTK, Anti-GAPDH) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Image Acquisition J->K L Densitometry Analysis K->L M Normalization to Loading Control L->M

Western blot experimental workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing Western blot analysis to measure the degradation of BTK following treatment with this compound.

1. Materials and Reagents

  • Cell Line: A suitable cell line endogenously expressing BTK (e.g., NAMALWA, a Burkitt lymphoma cell line).[4][7]

  • This compound: Stock solution prepared in DMSO.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]

  • Protein Assay Reagent: BCA or Bradford protein assay kit.

  • Laemmli Sample Buffer (4X): Containing SDS and β-mercaptoethanol.

  • SDS-PAGE Gels: Polyacrylamide gels of an appropriate percentage to resolve BTK (approx. 77 kDa).

  • Running Buffer (1X): Tris-Glycine-SDS buffer.

  • Transfer Buffer (1X): Tris-Glycine buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-BTK antibody.

    • Mouse anti-GAPDH or anti-β-actin antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.

  • Imaging System: Capable of detecting chemiluminescence.

2. Cell Culture and Treatment

  • Culture the selected cell line under standard conditions.

  • Seed the cells in appropriate culture plates to achieve 70-80% confluency on the day of treatment.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for a fixed time point (e.g., 24 hours) to determine the dose-response.

  • For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 10 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[6]

3. Sample Preparation

  • After treatment, wash the cells twice with ice-cold PBS.[6]

  • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[6][8][9]

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.[6]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]

4. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder.[6]

  • Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom.[6]

  • Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate in transfer buffer. For nitrocellulose, equilibrate directly in transfer buffer.[6]

  • Assemble the transfer stack and perform the protein transfer according to the manufacturer's instructions for your transfer apparatus.[6]

5. Immunoblotting

  • After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[6]

  • Wash the membrane three times for 5 minutes each with TBST.[6][10]

  • Incubate the membrane with the primary anti-BTK antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically.[6]

  • The next day, wash the membrane three times for 5 minutes each with TBST.[6]

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[6]

  • Wash the membrane three times for 10 minutes each with TBST.[6]

6. Detection and Data Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.[6]

  • Capture the chemiluminescent signal using an imaging system.[6]

  • Strip the membrane (if necessary) and re-probe with the loading control antibody (e.g., anti-GAPDH) following the immunoblotting steps above.

  • Quantify the band intensities using densitometry software.

  • Normalize the BTK band intensity to the corresponding loading control band intensity for each sample.

  • Express the data as a percentage of the untreated control.

Quantitative Data Summary

The following tables present hypothetical but expected results from Western blot analysis of BTK degradation induced by this compound.

Table 1: Dose-Dependent Degradation of BTK by this compound

SJF620 (nM)Normalized BTK Level (Arbitrary Units)% BTK Remaining (vs. Control)
0 (Vehicle)1.00100%
10.8585%
50.4545%
100.1515%
500.055%
1000.044%

Table 2: Time-Course of BTK Degradation by 10 nM this compound

Time (hours)Normalized BTK Level (Arbitrary Units)% BTK Remaining (vs. Time 0)
01.00100%
20.9090%
40.6565%
80.3030%
160.1010%
240.088%

Troubleshooting

  • Weak or No Signal: Increase the amount of protein loaded, use a fresh antibody solution at a higher concentration, or ensure efficient transfer with Ponceau S staining.[10]

  • High Background: Increase the number and duration of wash steps, ensure the blocking buffer is appropriate, and use the recommended antibody dilutions.

  • Non-specific Bands: Optimize antibody concentration, use a high-quality primary antibody, and ensure the blocking step is sufficient.

  • Protein Degradation During Sample Prep: Always use fresh protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.[8][9]

References

Application Notes and Protocols for Mass Spectrometry of SJF620 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of SJF620 hydrochloride in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols and data are intended to guide researchers in developing and validating their own analytical methods for this compound.

Introduction

This compound is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2][3] Accurate and sensitive quantification of this compound is essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies. LC-MS/MS offers a robust and highly selective platform for this purpose.

Compound Information

A clear understanding of the analyte's chemical properties is fundamental for method development.

ParameterValueSource
Chemical FormulaC41H45ClN8O7[4]
Molecular Weight797.30 g/mol [4]
CAS Number2821938-05-8[4]
AppearanceSolid[4]
Purity≥98%[4]

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines the steps for sample preparation, liquid chromatography, and mass spectrometry for the quantification of this compound.

Sample Preparation

Effective sample preparation is critical for removing matrix interferences and ensuring accurate quantification. A protein precipitation method is recommended for plasma or serum samples.

Materials:

  • Blank plasma/serum

  • This compound standard stock solution (1 mg/mL in DMSO)

  • Internal Standard (IS) stock solution (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spike blank plasma/serum with this compound to prepare calibration standards and quality control (QC) samples.

  • Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and inject into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

ParameterRecommended Condition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS Parameters:

ParameterRecommended Setting
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)797.3
Product Ions (m/z)To be determined by compound tuning. At least two transitions should be monitored for quantification and confirmation.
Dwell Time100 ms
Collision EnergyTo be optimized during method development
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the mechanism of action of SJF620.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography reconstitute->lc ms Mass Spectrometry lc->ms quant Quantification ms->quant report Reporting quant->report protac_moa SJF620 SJF620 Ternary Ternary Complex (BTK-SJF620-CRBN) SJF620->Ternary binds BTK BTK (Target Protein) BTK->Ternary binds CRBN Cereblon (E3 Ligase) CRBN->Ternary binds Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recruitment Degradation BTK Degradation Proteasome->Degradation

References

Application Notes and Protocols: SJF620 Hydrochloride in Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJF620 hydrochloride is a potent and selective degrader of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling pathways frequently dysregulated in B-cell malignancies.[1] As a Proteolysis Targeting Chimera (PROTAC), this compound facilitates the degradation of BTK, offering a promising therapeutic strategy for various lymphomas.[1] This document provides detailed application notes and experimental protocols for the use of this compound in lymphoma cell line research.

Mechanism of Action

SJF620 is a heterobifunctional molecule that simultaneously binds to BTK and the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[1] This targeted protein degradation approach can overcome resistance mechanisms associated with traditional kinase inhibitors.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in a lymphoma cell line.

Cell LineLymphoma SubtypeParameterValueReference
NAMALWABurkitt's LymphomaDC507.9 nM[2][3][4]

Note: DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein.

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in inducing the degradation of BTK.

SJF620_Mechanism This compound Mechanism of Action cluster_cell Lymphoma Cell cluster_pathway Downstream Effects SJF620 SJF620 BTK BTK SJF620->BTK Binds CRBN Cereblon (CRBN) E3 Ligase Complex SJF620->CRBN Recruits Proteasome Proteasome BTK->Proteasome Targeted for Degradation BTK_active Active BTK Signaling CRBN->BTK Ubiquitination Degraded_BTK Degraded BTK (Amino Acids) Proteasome->Degraded_BTK Degrades Ub Ubiquitin Degraded_BTK_effect BTK Degradation Cell_Survival Cell Survival & Proliferation BTK_active->Cell_Survival Apoptosis Apoptosis Degraded_BTK_effect->Cell_Survival Inhibits Degraded_BTK_effect->Apoptosis Promotes

Caption: Mechanism of SJF620-induced BTK degradation.

Experimental Protocols

Cell Viability Assay

This protocol is to determine the effect of this compound on the viability of lymphoma cell lines.

Materials:

  • Lymphoma cell lines (e.g., NAMALWA, SUDHL-4)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Culture lymphoma cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed 25,000 cells per well in 100 µL of medium in a 96-well plate.[5]

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add the diluted compound or vehicle control to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add 20 µL of CellTiter-Glo® reagent to each well.[5]

  • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell_Viability_Workflow Cell Viability Assay Workflow start Start culture Culture Lymphoma Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with SJF620 or Vehicle seed->treat incubate Incubate for 72h treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: Workflow for cell viability assessment.

Western Blot for BTK Degradation

This protocol is to confirm the degradation of BTK protein following treatment with this compound.

Materials:

  • Lymphoma cells

  • This compound

  • DMSO

  • RIPA lysis buffer

  • Protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BTK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat lymphoma cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

Western_Blot_Workflow Western Blot Workflow for BTK Degradation start Start cell_treatment Treat Cells with SJF620 start->cell_treatment cell_lysis Cell Lysis and Protein Extraction cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-BTK) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Western blot analysis workflow.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is to assess the induction of apoptosis in lymphoma cells after treatment with this compound.

Materials:

  • Lymphoma cells

  • This compound

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat lymphoma cells with this compound or DMSO for a specified time (e.g., 48 hours).

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow start Start treat Treat Cells with SJF620 start->treat harvest Harvest and Wash Cells treat->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V and PI resuspend->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Flow cytometry workflow for apoptosis detection.

Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.

References

Troubleshooting & Optimization

Technical Support Center: SJF620 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SJF620 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1][2] It functions as a heterobifunctional molecule, meaning it has two key components: a ligand that binds to BTK and another ligand (a lenalidomide analog) that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][5][6] By bringing BTK into close proximity with the E3 ligase, this compound facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.[1][2][7] This targeted protein degradation approach is a powerful strategy in cancer research, particularly for B-cell malignancies where BTK signaling is crucial.[1]

Q2: How should I store this compound powder and its stock solutions?

Proper storage is critical to maintain the stability and activity of this compound. For stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[4]

Storage ConditionSolid FormIn Solvent
Recommended Temperature -20°C-80°C or -20°C
Duration Long-term6 months at -80°C; 1 month at -20°C
Atmosphere StandardStore under nitrogen
Light Conditions Protect from lightProtect from light

Data summarized from vendor recommendations.[8][9]

Q3: What solvents can I use to dissolve this compound?

This compound is typically dissolved in DMSO to prepare a high-concentration stock solution. For in vivo or cell-based assays, further dilution into aqueous buffers is necessary. Due to the hydrophobic nature of many PROTACs, multi-step dissolution protocols are often required.

Solvent SystemAchievable ConcentrationNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.29 mM)A common formulation for in vivo studies. Heating or sonication may aid dissolution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.29 mM)SBE-β-CD can improve the solubility of hydrophobic compounds.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.29 mM)An alternative formulation for in vivo administration.

Data summarized from vendor-provided protocols.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and other PROTACs.

Issue 1: No or low degradation of BTK protein.

If you observe minimal or no degradation of your target protein, consider the following potential causes and solutions.

G cluster_checks Initial Checks cluster_troubleshooting Advanced Troubleshooting start No BTK Degradation Observed check_compound Is the SJF620 solution prepared correctly? start->check_compound Start Here check_cells Are the cells healthy and expressing BTK and CRBN? check_compound->check_cells If Yes solution Solution Found & Degradation Achieved check_compound->solution If No, remake solution check_protocol Is the experimental protocol (time, concentration) optimized? check_cells->check_protocol If Yes check_cells->solution If No, validate cell line solubility Assess Solubility: Precipitation in media? check_protocol->solubility If Yes check_protocol->solution If No, optimize protocol hook_effect Test for Hook Effect: Perform wide dose-response. solubility->hook_effect If soluble stability Check Compound Stability: Degradation in media? hook_effect->stability If no hook effect ternary_complex Verify Ternary Complex Formation: (e.g., Co-IP, TR-FRET) stability->ternary_complex If stable ternary_complex->solution If complex forms

Caption: Troubleshooting workflow for lack of BTK degradation.

  • Poor Solubility/Precipitation: PROTACs can have low aqueous solubility.

    • Symptom: Visible precipitate in your cell culture media or buffer after adding the compound.

    • Solution: Ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cell line. Consider using solubility-enhancing agents as described in the solvent table. If precipitation occurs, heating and/or sonication can be used to aid dissolution.

  • "Hook Effect": At very high concentrations, PROTACs can paradoxically show decreased degradation activity. This happens when the PROTAC forms separate binary complexes with BTK and CRBN, rather than the productive ternary complex required for degradation.[3]

    • Symptom: Degradation is observed at lower concentrations but decreases as the concentration increases, forming a bell-shaped dose-response curve.

    • Solution: Perform a wide dose-response experiment, including low nanomolar to high micromolar concentrations, to identify the optimal concentration range for maximal degradation.[3]

  • Compound Instability: this compound, like other complex molecules, may be unstable in your experimental conditions.

    • Symptom: Potency decreases over the time course of the experiment.

    • Solution: Assess the stability of SJF620 in your specific cell culture media over time using methods like LC-MS. Minimize the exposure of the compound to harsh conditions (e.g., prolonged incubation at 37°C before adding to cells).

  • Cellular Factors: The health and specific characteristics of your cell line are crucial.

    • Symptom: Inconsistent results between experiments or different cell passages.

    • Solution: Ensure your cells are healthy and within a consistent, low passage number range. Verify the expression levels of both BTK and the E3 ligase CRBN in your cell line, as sufficient levels of both are required for degradation.

Issue 2: High experimental variability.

Inconsistent results can be frustrating. Here are some common causes and solutions.

  • Inconsistent Cell State: The efficiency of the ubiquitin-proteasome system can be affected by cell confluency, passage number, and overall health.

    • Solution: Standardize your cell culture procedures. Use cells from a similar passage number for all related experiments and seed them at a consistent density to ensure they are in a similar growth phase during treatment.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound degradation or precipitation.

    • Solution: Aliquot your stock solution into single-use volumes after the initial preparation to prevent degradation from multiple freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the required amount of this compound solid powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex thoroughly. If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen if possible.[9]

Protocol 2: Dose-Response Experiment to Determine DC₅₀ and Detect Hook Effect

This protocol is designed to find the optimal concentration for BTK degradation and to check for the presence of the hook effect.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed cells in a multi-well plate and allow to adhere overnight. prep_dilutions 2. Prepare serial dilutions of SJF620 (e.g., 1 nM to 10 µM) in media. seed_cells->prep_dilutions treat_cells 3. Treat cells with different concentrations of SJF620. prep_dilutions->treat_cells incubate 4. Incubate for a defined period (e.g., 18-24 hours). treat_cells->incubate lyse_cells 5. Lyse cells and collect protein. incubate->lyse_cells western_blot 6. Perform Western Blot for BTK and a loading control (e.g., GAPDH). lyse_cells->western_blot quantify 7. Quantify band intensities. western_blot->quantify plot 8. Plot % BTK remaining vs. log[SJF620] to determine DC₅₀ and observe for a hook effect. quantify->plot

Caption: Workflow for a dose-response degradation experiment.

  • Cell Seeding: Plate your cells (e.g., NAMALWA) at a consistent density in a multi-well plate and allow them to attach overnight.

  • Compound Dilution: Prepare a wide range of this compound concentrations by performing serial dilutions in your cell culture medium. A suggested range is from 0.1 nM to 10,000 nM.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of SJF620. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined period (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against BTK and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities. Normalize the BTK signal to the loading control for each sample. Plot the normalized BTK levels against the logarithm of the SJF620 concentration. The resulting curve can be used to calculate the DC₅₀ (concentration for 50% degradation) and to visually inspect for a "hook effect" (a dip in degradation at the highest concentrations).

References

Technical Support Center: SJF620 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SJF620 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting experiments with this potent PROTAC BTK degrader. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK).[1] It is a bifunctional molecule that simultaneously binds to BTK and the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[4][5] This targeted protein degradation approach offers a powerful method to reduce BTK levels in cells.

Q2: I am not observing efficient degradation of BTK. What are the possible reasons?

A2: Several factors can contribute to inefficient BTK degradation. These include:

  • Suboptimal Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This leads to a bell-shaped dose-response curve. It is crucial to perform a wide dose-response experiment to identify the optimal concentration for maximal degradation.[2][3]

  • Poor Cell Permeability: PROTACs are relatively large molecules and may have difficulty crossing the cell membrane. Consider optimizing treatment conditions or assessing cell permeability.[2]

  • Inefficient Ternary Complex Formation: The formation of a stable ternary complex (SJF620-BTK-CRBN) is essential for degradation. The linker length and composition of the PROTAC are critical for the correct geometry of this complex.[3]

  • Low E3 Ligase Expression: The chosen cell line must express sufficient levels of CRBN for the PROTAC to be effective. You can verify CRBN expression by Western blot.[3]

  • Compound Instability: this compound may be unstable in your cell culture medium over the course of the experiment. It's advisable to assess its stability under your experimental conditions.[2]

Q3: How can I be sure that the observed effect is due to BTK degradation and not off-target effects?

A3: To confirm on-target activity, consider the following control experiments:

  • Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue BTK from degradation by SJF620.

  • E3 Ligase Ligand Competition: Co-treatment with an excess of a CRBN ligand (e.g., lenalidomide or pomalidomide) should compete with SJF620 for binding to CRBN and thus inhibit BTK degradation.

  • Inactive Control: Synthesize or obtain an inactive version of SJF620 where the BTK-binding or CRBN-binding moiety is modified to abolish binding. This control should not induce BTK degradation.

  • Global Proteomics: For a comprehensive analysis of specificity, mass spectrometry-based proteomics can be used to identify other proteins that may be degraded upon SJF620 treatment.[6]

Q4: What are the recommended storage and handling conditions for this compound?

A4: For long-term storage, this compound should be stored at -20°C, protected from light, and under a nitrogen atmosphere. For stock solutions in solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light and under nitrogen.[2][7]

Q5: What is the "hook effect" and how can I avoid it?

A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[2] This occurs because the PROTAC forms non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation. To avoid this, it is essential to perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration that yields maximal degradation.[3]

Troubleshooting Guides

Issue 1: Poor or No BTK Degradation

Troubleshooting_Degradation start No/Poor BTK Degradation check_conc Performed Dose-Response Curve? start->check_conc hook_effect Possible 'Hook Effect'. Test lower concentrations. check_conc->hook_effect No check_permeability Assessed Cell Permeability? check_conc->check_permeability Yes low_permeability Poor cell permeability. Modify linker or use permeabilization agents. check_permeability->low_permeability No check_e3 Verified CRBN Expression in Cell Line? check_permeability->check_e3 Yes low_e3 Low CRBN expression. Choose a different cell line or overexpress CRBN. check_e3->low_e3 No check_stability Checked Compound Stability in Media? check_e3->check_stability Yes unstable Compound is unstable. Prepare fresh solutions and minimize incubation time. check_stability->unstable No check_ternary Assessed Ternary Complex Formation? check_stability->check_ternary Yes no_ternary Inefficient ternary complex. Requires medicinal chemistry optimization of the PROTAC. check_ternary->no_ternary No

Issue 2: High Variability Between Experiments

High variability can be caused by several factors. Ensure consistency in:

  • Cell Culture Conditions: Use cells within a consistent passage number range and maintain similar confluency at the time of treatment.[2]

  • Compound Preparation: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment.

  • Treatment Duration: Use a precise and consistent incubation time for all experiments.

  • Assay Procedures: Follow the experimental protocols meticulously, ensuring consistent reagent concentrations and incubation times.

Data Presentation

The following table summarizes the known quantitative data for this compound. Researchers should generate their own dose-response curves and determine parameters like DC50 and Dmax in their specific experimental systems.

ParameterValueCell LineReference
DC50 7.9 nMNAMALWA (Burkitt's lymphoma)[2][8]
Dmax >85%Not specified[9]

Experimental Protocols

Protocol 1: Western Blotting for BTK Degradation

This protocol outlines the steps to assess the degradation of BTK in cultured cells treated with this compound.

Materials:

  • Cell line of interest (e.g., NAMALWA)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BTK and anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • SJF620 Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BTK and a loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the BTK signal to the loading control.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • SJF620 Treatment: After 24 hours, treat the cells with a range of this compound concentrations and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

Mandatory Visualizations

This compound Mechanism of Action

SJF620_Mechanism SJF620 SJF620 BTK BTK (Target Protein) SJF620->BTK Binds CRBN CRBN (E3 Ligase) SJF620->CRBN Binds Ternary_Complex Ternary Complex (BTK-SJF620-CRBN) BTK->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination of BTK Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets BTK to Degradation BTK Degradation Proteasome->Degradation Mediates

General Experimental Workflow

Experimental_Workflow start Start Experiment cell_culture Cell Culture and Seeding start->cell_culture treatment Treatment with SJF620 (Dose-Response) cell_culture->treatment incubation Incubation (Time-Course) treatment->incubation harvest Cell Harvesting and Lysis incubation->harvest western_blot Western Blot for BTK Degradation harvest->western_blot viability_assay Cell Viability Assay (e.g., MTT) harvest->viability_assay data_analysis Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis viability_assay->data_analysis conclusion Conclusion data_analysis->conclusion

References

SJF620 Hydrochloride Off-Target Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of SJF620 hydrochloride. All information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target liabilities of this compound?

A1: this compound is a PROTAC that hijacks the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of Bruton's tyrosine kinase (BTK).[1] The off-target effects of this compound are not extensively documented in publicly available literature. However, potential off-target liabilities can be inferred from its mechanism of action. Since SJF620 utilizes a lenalidomide analog to recruit CRBN, it may share off-target substrates with lenalidomide and related immunomodulatory drugs (IMiDs).[1][2] Known off-targets for these compounds include other zinc finger transcription factors such as IKZF1 and IKZF3.[3] Global proteomics studies are the most effective way to identify specific off-target proteins in your experimental system.[4][5]

Q2: We observe degradation of proteins other than BTK in our proteomics screen. How can we confirm if these are true off-targets of SJF620?

A2: It is crucial to distinguish between direct off-target degradation and secondary effects of BTK degradation. A multi-step validation process is recommended:

  • Orthogonal Validation: Confirm the degradation of potential off-target proteins using a different technique, such as Western blotting.[6]

  • Dose-Response Analysis: Perform a dose-response experiment with SJF620. A true off-target will likely show a dose-dependent degradation.

  • Use of a Negative Control: Synthesize or obtain an inactive epimer of SJF620 that cannot bind to either BTK or CRBN. This control should not induce the degradation of BTK or the putative off-target.[6]

  • CRBN Knockout/Knockdown: In a CRBN knockout or knockdown cell line, SJF620 should not be able to degrade either BTK or the off-target protein.

Q3: Our experimental results with SJF620 are inconsistent between batches. What could be the cause?

A3: Inconsistency in results can stem from several factors:

  • Compound Integrity: Ensure the purity and stability of your this compound batch. Impurities or degradation products could lead to variable activity.

  • Cell Line Variability: Passage number and cell culture conditions can affect the expression levels of BTK, CRBN, and other components of the ubiquitin-proteasome system, leading to inconsistent degradation profiles.

  • Experimental Conditions: Variations in incubation time, cell density, and reagent concentrations can all contribute to variability. Strict adherence to a standardized protocol is essential.

Troubleshooting Guides

Issue 1: High background or non-specific bands in Western blot for off-target validation.

  • Possible Cause 1: Antibody non-specificity.

    • Solution: Validate your primary antibody using a positive and negative control (e.g., a cell line known to express or not express the target protein). If possible, test the antibody in a knockout/knockdown model of the off-target protein.

  • Possible Cause 2: Insufficient blocking or washing.

    • Solution: Optimize your blocking conditions (e.g., extend blocking time, try different blocking agents like 5% BSA or non-fat milk in TBST). Increase the number and duration of wash steps.

  • Possible Cause 3: High protein concentration.

    • Solution: Reduce the amount of protein loaded onto the gel to minimize non-specific interactions.

Issue 2: No degradation of a suspected off-target is observed by Western blot, despite proteomics data suggesting otherwise.

  • Possible Cause 1: Differences in assay sensitivity.

    • Solution: Mass spectrometry is often more sensitive than Western blotting. The observed degradation may be below the limit of detection for your Western blot setup. Try to optimize your Western blot protocol for higher sensitivity (e.g., use a more sensitive ECL substrate, optimize antibody concentrations).

  • Possible Cause 2: Antibody quality.

    • Solution: The antibody may not be suitable for Western blotting or may have lost its activity. Test the antibody with a positive control to ensure it is working correctly.

  • Possible Cause 3: Transient degradation.

    • Solution: The off-target protein may be degraded and then rapidly resynthesized. Perform a time-course experiment to analyze protein levels at different time points after SJF620 treatment.

Data Presentation

Table 1: Template for Summarizing Quantitative Proteomics Data for Off-Target Analysis of this compound

ProteinGeneLog2 Fold Change (SJF620 vs. Vehicle)p-valuePutative Off-Target? (Yes/No)Validation Method
BTKBTK-8.5<0.001No (On-Target)
Protein XGENEX-3.2<0.05Yes
Protein YGENEY-1.50.15No
Protein ZGENEZ2.1<0.05No (Upregulated)

Table 2: Template for Dose-Response Analysis of a Putative Off-Target by Western Blot

SJF620 Conc. (nM)Normalized Band Intensity (Off-Target/Loading Control)
0 (Vehicle)1.00
10.95
100.75
1000.40
10000.15

Experimental Protocols

Protocol 1: Global Proteomics Workflow for Off-Target Identification

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a B-cell lymphoma line) to 70-80% confluency. Treat cells with this compound at a concentration known to induce robust BTK degradation (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours). Include a negative control, such as an inactive epimer of SJF620, if available.[6]

  • Cell Lysis and Protein Digestion: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay. Reduce, alkylate, and digest proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the SJF620-treated samples compared to the controls.[4]

Protocol 2: Western Blot for Off-Target Validation

  • Sample Preparation: Treat cells with a range of SJF620 concentrations and a vehicle control. Lyse cells and determine protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific to the putative off-target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

SJF620_Mechanism_of_Action cluster_0 SJF620 Mediated BTK Degradation cluster_1 Ternary Complex Formation SJF620 SJF620 Hydrochloride BTK BTK (Target Protein) SJF620->BTK Binds to BTK CRBN Cereblon (CRBN) E3 Ligase SJF620->CRBN Recruits CRBN Ternary_Complex BTK-SJF620-CRBN Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degraded_BTK Degraded BTK Proteasome->Degraded_BTK Degradation

Caption: Mechanism of action of this compound.

Off_Target_Hypothesis cluster_0 Hypothetical Off-Target Effect cluster_1 Off-Target Ternary Complex SJF620 SJF620 Hydrochloride Off_Target Off-Target Protein (e.g., Zinc Finger Protein) SJF620->Off_Target Binds to Off-Target CRBN Cereblon (CRBN) E3 Ligase SJF620->CRBN Recruits CRBN Off_Target_Complex Off-Target-SJF620-CRBN Complex Ub Ubiquitin Off_Target_Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degraded_Off_Target Degraded Off-Target Proteasome->Degraded_Off_Target Degradation

Caption: Hypothetical off-target degradation pathway.

Off_Target_Workflow Start Start: Observe Unexpected Phenotype Proteomics Global Proteomics (LC-MS/MS) Start->Proteomics Identify_Hits Identify Potential Off-Targets Proteomics->Identify_Hits Validate Orthogonal Validation (Western Blot) Identify_Hits->Validate Dose_Response Dose-Response Analysis Validate->Dose_Response Negative_Control Negative Control Experiment Dose_Response->Negative_Control Confirmed Confirmed Off-Target Negative_Control->Confirmed Degradation Observed Not_Confirmed Not an Off-Target Negative_Control->Not_Confirmed No Degradation

Caption: Experimental workflow for off-target analysis.

References

Technical Support Center: Optimizing SJF620 Hydrochloride Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of SJF620 hydrochloride, a PROTAC® Bruton's tyrosine kinase (BTK) degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Bruton's tyrosine kinase (BTK).[1] It is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This proximity leads to the ubiquitination of BTK, marking it for degradation by the proteasome. SJF620 contains a lenalidomide analog for recruiting CRBN.[1]

Q2: What is the recommended starting concentration for in vitro experiments?

A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on available data, this compound has a DC50 (concentration causing 50% degradation) of 7.9 nM in the Burkitt lymphoma cell line NAMALWA.[1] Therefore, a concentration range spanning from low nanomolar (e.g., 0.1 nM) to low micromolar (e.g., 10 µM) is recommended to identify the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound?

For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution. For in vivo studies, specific solvent formulations are available.[1] It is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]

Q4: What is the "hook effect" and how can I avoid it with this compound?

The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes with either BTK or CRBN, rather than the productive ternary complex (BTK-SJF620-CRBN) required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the concentration that results in maximum degradation (Dmax).

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem 1: No or low degradation of BTK observed.

Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50 and Dmax).
Inappropriate Incubation Time Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at the optimal concentration to determine the ideal treatment duration.
Low Expression of CRBN Verify the expression level of Cereblon (CRBN) in your cell line using Western blot or qPCR. Select a cell line with sufficient CRBN expression.
Poor Cell Permeability While SJF620 is designed for improved pharmacokinetic properties, cell permeability can be a factor. Consider using alternative delivery methods or modifying experimental conditions if permeability is suspected to be low.
Compound Instability Ensure proper storage of the this compound stock solution. Prepare fresh dilutions in media for each experiment.

Problem 2: The "hook effect" is observed (decreased degradation at high concentrations).

Possible Cause Troubleshooting Steps
Excessive PROTAC Concentration This is the direct cause of the hook effect. Use concentrations at or below the determined Dmax for all subsequent experiments.
High Target or E3 Ligase Expression Very high levels of BTK or CRBN can influence the dynamics of ternary complex formation. Ensure you are working within a suitable concentration range for your specific cell line.

Problem 3: Potential off-target effects.

Possible Cause Troubleshooting Steps
High Concentration Off-target effects are more likely at higher concentrations. Use the lowest effective concentration that achieves the desired level of BTK degradation.
Non-specific Binding To confirm that the observed degradation is specific to the recruitment of CRBN, perform competition experiments by co-treating with an excess of a CRBN ligand like lenalidomide or pomalidomide.
Global Proteome Analysis For a comprehensive assessment of off-target effects, consider performing quantitative proteomics (e.g., TMT-based mass spectrometry) to compare protein levels in vehicle-treated versus this compound-treated cells.

Data Presentation

Table 1: Reported Potency of this compound

Compound Target E3 Ligase Recruited Cell Line DC50
This compoundBTKCereblon (CRBN)NAMALWA7.9 nM[1]

Table 2: Experimental Data Template for this compound

Use this template to record and compare your experimental results across different cell lines.

Cell Line Optimal Concentration (Dmax) DC50 Optimal Incubation Time Maximum Degradation (%)
e.g., Ramos
e.g., TMD8
[Your Cell Line]

Experimental Protocols

Protocol 1: Determination of Optimal Concentration (DC50 and Dmax) of this compound by Western Blot

This protocol describes how to determine the concentration of this compound that results in 50% (DC50) and maximum (Dmax) degradation of BTK.

  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight if applicable.

  • PROTAC Treatment: Prepare a series of dilutions of this compound in fresh cell culture medium. A recommended starting range is a 10-point, 3-fold serial dilution starting from 10 µM. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for BTK and the loading control.

    • Normalize the BTK signal to the loading control signal.

    • Plot the normalized BTK levels against the log of the this compound concentration to determine the DC50 and Dmax.

Mandatory Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression MAPK->Gene_Expression

Caption: BTK Signaling Pathway

SJF620_Mechanism cluster_PROTAC This compound SJF620 SJF620 BTK BTK Protein SJF620->BTK Binds to CRBN Cereblon (CRBN) E3 Ligase Complex SJF620->CRBN Recruits Ternary_Complex Ternary Complex (BTK-SJF620-CRBN) SJF620->Ternary_Complex BTK_ligand BTK Ligand Linker Linker BTK_ligand->Linker CRBN_ligand CRBN Ligand Linker->CRBN_ligand BTK->Ternary_Complex CRBN->Ternary_Complex Ub_BTK Polyubiquitinated BTK Ternary_Complex->Ub_BTK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BTK->Proteasome Recognition Degradation Degraded BTK (Amino Acids) Proteasome->Degradation Degradation

Caption: SJF620 Mechanism of Action

Troubleshooting_Workflow Start Start: No/Low BTK Degradation Check_Concentration Perform Wide Dose-Response (0.1 nM - 10 µM) Start->Check_Concentration Optimal_Conc_Found Optimal Concentration Found? Check_Concentration->Optimal_Conc_Found Check_Time Perform Time-Course (2-24h) Optimal_Conc_Found->Check_Time No Success Success: BTK Degradation Achieved Optimal_Conc_Found->Success Yes Optimal_Time_Found Optimal Time Found? Check_Time->Optimal_Time_Found Check_CRBN Check CRBN Expression (Western Blot/qPCR) Optimal_Time_Found->Check_CRBN No Optimal_Time_Found->Success Yes CRBN_Expressed CRBN Expressed? Check_CRBN->CRBN_Expressed Consider_Permeability Consider Cell Permeability Issues CRBN_Expressed->Consider_Permeability Yes Change_Cell_Line Consider Different Cell Line CRBN_Expressed->Change_Cell_Line No

Caption: Troubleshooting Workflow

References

Technical Support Center: SJF620 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SJF620 hydrochloride. The content is designed to address specific issues, particularly the hook effect, that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule designed to induce the degradation of a specific target protein.[1][2][3] this compound specifically targets Bruton's tyrosine kinase (Btk) for degradation by recruiting the E3 ubiquitin ligase Cereblon (CRBN).[1][2] The PROTAC facilitates the formation of a ternary complex between Btk and CRBN, leading to the ubiquitination of Btk and its subsequent degradation by the proteasome.[2]

Q2: What is the "hook effect" in the context of this compound experiments?

The hook effect is a phenomenon observed with PROTACs where increasing the concentration of the molecule beyond an optimal point leads to a decrease in the degradation of the target protein.[4][5] This results in a characteristic bell-shaped dose-response curve.[5] At excessively high concentrations, this compound can form non-productive binary complexes with either Btk or the CRBN E3 ligase. These binary complexes are unable to form the productive ternary complex required for Btk degradation, thus reducing the overall degradation efficiency.[5][6]

Q3: Why is it critical to recognize the hook effect when working with this compound?

Failure to identify the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC like this compound might be incorrectly deemed inactive or less potent if tested at concentrations that are too high, as these concentrations would fall on the downward slope of the bell-shaped curve, showing diminished degradation.[5] Accurate determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) is essential for structure-activity relationship (SAR) studies and for understanding the compound's therapeutic potential.[4][5]

Troubleshooting Guide: Mitigating the this compound Hook Effect

Problem: My dose-response curve for this compound shows a bell shape, with decreased Btk degradation at higher concentrations.

This is a classic presentation of the hook effect. Here are the steps to troubleshoot and mitigate this issue:

1. Confirm and Characterize the Hook Effect:

  • Recommendation: Perform a dose-response experiment with a wider and more granular range of this compound concentrations. It is advisable to use a concentration range spanning several orders of magnitude (e.g., from picomolar to high micromolar) with half-log dilutions to accurately define the bell-shaped curve.[4]

  • Rationale: A broad concentration range will help you identify the optimal concentration for maximum Btk degradation (Dmax) and the concentrations at which the hook effect becomes prominent.

2. Optimize this compound Concentration:

  • Recommendation: Based on your comprehensive dose-response curve, identify the optimal concentration that achieves maximum Btk degradation. For subsequent experiments, use concentrations at or below this optimal level to avoid the hook effect.

  • Rationale: Operating within the optimal concentration range will ensure that you are observing the true degradation potential of this compound.

3. Perform a Time-Course Experiment:

  • Recommendation: Assess Btk degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) using both the optimal concentration and a higher, "hooked" concentration of this compound.[4]

  • Rationale: This will provide insights into the kinetics of Btk degradation and ternary complex formation. It can help determine if the reduced degradation at high concentrations is a result of rapid but transient degradation or a sustained inhibition of the degradation process.

Data Presentation

Table 1: Illustrative Dose-Response Data for this compound Exhibiting a Hook Effect
SJF620 HCl Concentration (nM)Btk Protein Level (% of Control)Standard Deviation
0 (Vehicle)1005.2
0.1854.8
1553.9
10202.5
100152.1
1000453.5
10000754.1

Note: This is illustrative data and may not represent the actual experimental results for this compound.

Experimental Protocols

Western Blotting for Btk Degradation

This protocol outlines the steps to quantify Btk protein levels following treatment with this compound.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.
  • Prepare serial dilutions of this compound in cell culture medium.
  • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts for all samples.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • Incubate the membrane with a primary antibody specific for Btk overnight at 4°C.
  • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the Btk band intensity to the corresponding loading control.
  • Calculate the percentage of Btk degradation relative to the vehicle-treated control.

Visualizations

SJF620_Mechanism_of_Action SJF620 SJF620 hydrochloride Btk Btk (Target Protein) SJF620->Btk Binds CRBN CRBN (E3 Ligase) SJF620->CRBN Binds Ternary_Complex Btk-SJF620-CRBN Ternary Complex Btk->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Btk Degradation Proteasome->Degradation Mediates Hook_Effect_Workflow cluster_productive Optimal Concentration cluster_nonproductive High Concentration (Hook Effect) SJF620_opt SJF620 Ternary_Complex Productive Ternary Complex SJF620_opt->Ternary_Complex Btk_opt Btk Btk_opt->Ternary_Complex CRBN_opt CRBN CRBN_opt->Ternary_Complex Degradation Target Degradation Ternary_Complex->Degradation SJF620_high1 SJF620 Binary_Btk Non-productive Btk-SJF620 SJF620_high1->Binary_Btk Btk_high Btk Btk_high->Binary_Btk SJF620_high2 SJF620 Binary_CRBN Non-productive CRBN-SJF620 SJF620_high2->Binary_CRBN CRBN_high CRBN CRBN_high->Binary_CRBN Troubleshooting_Workflow Start Observe Bell-Shaped Dose-Response Curve Step1 Confirm with Wide Concentration Range Start->Step1 Step2 Identify Optimal Concentration (Dmax) Step1->Step2 Step3 Perform Time-Course Experiment Step2->Step3 Step4 Use Optimal Concentration for Future Experiments Step3->Step4

References

Technical Support Center: Troubleshooting Poor In Vitro Efficacy of SJF620 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vitro efficacy with SJF620 hydrochloride. This compound is a PROTAC® (Proteolysis Targeting Chimera) designed to induce the degradation of Bruton's tyrosine kinase (BTK) and does not function as a traditional kinase inhibitor. Its efficacy is determined by its ability to facilitate the ubiquitination and subsequent degradation of BTK.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule. It contains a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing BTK and CRBN into close proximity, SJF620 facilitates the transfer of ubiquitin from the E2-conjugating enzyme to BTK, marking it for degradation by the proteasome.

Q2: My in vitro kinase assay shows no inhibition with this compound. Is the compound faulty?

A2: This is expected behavior. SJF620 is a BTK degrader, not a kinase inhibitor. Its primary function is to induce the degradation of the BTK protein, not to inhibit its enzymatic activity directly. Therefore, a lack of inhibition in a standard kinase assay does not indicate a problem with the compound.

Q3: What is the expected outcome in a cellular assay with this compound?

A3: In a cellular context, effective treatment with this compound will result in a decrease in the total amount of BTK protein. This is typically measured by Western blot or other protein quantification methods. The potency of SJF620 is measured by its DC50 value (the concentration at which 50% of the target protein is degraded).

Q4: What does "poor in vitro efficacy" mean for a PROTAC like SJF620?

A4: For a PROTAC, poor in vitro efficacy refers to a failure to induce ubiquitination and/or degradation of the target protein in a cell-free system. This could be due to issues with the formation of the ternary complex (BTK-SJF620-CRBN), the ubiquitination cascade, or the degradation by the proteasome in the assay.

Quantitative Data Summary

The following table summarizes the known efficacy and properties of this compound.

ParameterValueCell LineReference
DC50 7.9 nMNAMALWA (Burkitt's lymphoma)[1][2]
Dmax >95%NAMALWA (Burkitt's lymphoma)[3]
E3 Ligase Recruited Cereblon (CRBN)N/A[1][2]
Target Protein Bruton's tyrosine kinase (BTK)N/A[1][2]

Signaling and Experimental Workflow Diagrams

Here are diagrams illustrating the mechanism of action of SJF620 and a typical experimental workflow for assessing its efficacy.

SJF620_Mechanism_of_Action cluster_0 SJF620-Mediated BTK Degradation SJF620 SJF620 Ternary_Complex Ternary Complex (BTK-SJF620-CRBN) SJF620->Ternary_Complex BTK BTK (Target Protein) BTK->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E1/E2 Ub_BTK Ubiquitinated BTK Ubiquitination->Ub_BTK Ubiquitin Transfer Proteasome 26S Proteasome Ub_BTK->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: Mechanism of action of this compound.

In_Vitro_Degradation_Workflow cluster_1 Experimental Workflow for In Vitro Degradation Assay A 1. Assemble Reaction - Purified BTK - Purified CRBN - E1 & E2 Enzymes - Ubiquitin - ATP - SJF620 (or vehicle) B 2. Incubate (e.g., 37°C for 1-2 hours) A->B C 3. Add Purified 26S Proteasome B->C D 4. Incubate (e.g., 37°C for 1-2 hours) C->D E 5. Quench Reaction & Add SDS-PAGE Loading Buffer D->E F 6. Western Blot for BTK E->F G 7. Quantify BTK Band Intensity F->G

Caption: General workflow for an in vitro BTK degradation assay.

Troubleshooting Guide for Poor In Vitro Efficacy

Use the following guide to troubleshoot experiments where this compound fails to show efficacy in a cell-free system.

Troubleshooting_Workflow cluster_2 Troubleshooting Logic for Poor In Vitro Efficacy Start Start: Poor In Vitro Degradation Check_Reagents 1. Verify Reagent Quality - SJF620 integrity - Protein activity (BTK, CRBN) - Enzyme activity (E1, E2) - Ubiquitin and ATP quality Start->Check_Reagents Check_Assay_Conditions 2. Review Assay Conditions - Buffer pH and composition - Incubation times and temperatures - Reagent concentrations Check_Reagents->Check_Assay_Conditions Ternary_Complex_Formation 3. Assess Ternary Complex Formation (e.g., via pull-down or TR-FRET) Check_Assay_Conditions->Ternary_Complex_Formation Ubiquitination_Assay 4. Check for BTK Ubiquitination (Western blot for ubiquitin smear) Ternary_Complex_Formation->Ubiquitination_Assay Complex Forms No_Complex No Ternary Complex: - Check protein-SJF620 binding - Verify protein-protein interaction Ternary_Complex_Formation->No_Complex No Complex Proteasome_Activity 5. Confirm Proteasome Activity (Use a fluorogenic substrate) Ubiquitination_Assay->Proteasome_Activity Ubiquitination Occurs No_Ubiquitination No Ubiquitination: - Check E1/E2/Ubiquitin - Incorrect ternary complex geometry Ubiquitination_Assay->No_Ubiquitination No Ubiquitination Success Problem Identified and Resolved Proteasome_Activity->Success Degradation Occurs No_Degradation No Degradation: - Inactive proteasome - Ubiquitin chain type not recognized Proteasome_Activity->No_Degradation No Degradation

Caption: A systematic approach to troubleshooting poor in vitro efficacy.

Experimental Protocols

Protocol 1: In Vitro BTK Ubiquitination Assay

This assay determines if SJF620 can induce the ubiquitination of BTK in a cell-free system.

Materials:

  • Purified recombinant human BTK protein

  • Purified recombinant human CRBN/DDB1 complex

  • Human E1 ubiquitin-activating enzyme

  • Human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

  • Human recombinant ubiquitin

  • ATP solution

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • 4x SDS-PAGE loading buffer

Procedure:

  • Prepare a master mix containing assay buffer, ATP, ubiquitin, E1, and E2 enzymes.

  • In separate tubes, add the purified BTK and CRBN/DDB1 proteins.

  • Add this compound to the desired final concentrations (a vehicle control with DMSO should be included).

  • Initiate the reaction by adding the master mix to each tube.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analyze the samples by Western blot using an anti-BTK antibody to observe a high molecular weight smear or laddering, indicative of ubiquitination. An anti-ubiquitin antibody can also be used after immunoprecipitating BTK.

Protocol 2: In Vitro BTK Degradation Assay

This assay assesses the complete process of SJF620-mediated BTK degradation.

Materials:

  • All materials from the ubiquitination assay

  • Purified 26S proteasome

Procedure:

  • Perform the ubiquitination assay as described in Protocol 1 (steps 1-5).

  • After the ubiquitination step, add the purified 26S proteasome to each reaction tube.

  • Incubate the reactions at 37°C for an additional 1-2 hours.

  • Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analyze the samples by Western blot using an anti-BTK antibody.

  • Quantify the intensity of the BTK band relative to the vehicle control to determine the percentage of degradation.

Protocol 3: Cellular DC50 Determination for SJF620 in NAMALWA Cells

This protocol outlines the steps to determine the cellular potency of SJF620.

Materials:

  • NAMALWA cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-BTK and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed NAMALWA cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be consistent across all wells and typically below 0.1%.

  • Treat the cells with the different concentrations of SJF620 for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Perform Western blot analysis:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against BTK and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an ECL substrate.

  • Quantify the band intensities for BTK and the loading control.

  • Normalize the BTK band intensity to the loading control.

  • Plot the normalized BTK levels against the log of the SJF620 concentration and fit a dose-response curve to calculate the DC50 value.

References

Navigating Inconsistent Results with SJF620 Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing SJF620 hydrochloride, achieving consistent and reproducible experimental outcomes is paramount. This technical support center provides targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation with this potent PROTAC BTK degrader.

Troubleshooting Common Issues

This section addresses specific problems that may arise during experiments with this compound, offering potential causes and actionable solutions.

Issue: Variable Bruton's Tyrosine Kinase (BTK) Degradation

Researchers may observe significant variability in the levels of BTK degradation between experiments, leading to difficulties in data interpretation.

Potential Causes and Recommended Solutions:

  • Compound Integrity: The stability of this compound in solution can impact its efficacy.

    • Solution: It is highly recommended to prepare fresh solutions for each experiment. For stock solutions, aliquot and store at -80°C for up to six months or -20°C for up to one month, preferably under a nitrogen atmosphere to minimize degradation.[1] It is crucial to avoid multiple freeze-thaw cycles.[1]

  • Cellular Conditions: The physiological state and density of the cell line used are critical factors.

    • Solution: Ensure that cells are in the logarithmic growth phase and maintain a consistent cell density at the time of treatment to ensure uniformity across experiments.

  • Suboptimal Concentration: The concentration of this compound may not be optimal for the specific cell line being used.

    • Solution: Conduct a dose-response study to identify the optimal concentration for achieving desired BTK degradation. A starting point for such a study can be the reported DC50 of 7.9 nM in NAMALWA cells.[2][3]

  • Inconsistent Incubation Periods: Variations in treatment duration can lead to inconsistent degradation levels.

    • Solution: Implement and strictly follow a standardized incubation time for all experimental replicates and comparative studies.

Issue: Solubility Challenges and Compound Precipitation

Users may experience difficulties in completely dissolving this compound, or notice precipitation after the solution is prepared.

Potential Causes and Recommended Solutions:

  • Inappropriate Solvent System: The choice of solvent is critical for achieving and maintaining the desired concentration.

    • Solution: For in vivo applications, specific solvent formulations are recommended. A combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to achieve a solubility of at least 2.5 mg/mL.[1]

  • Temperature Effects: The dissolution process can be sensitive to temperature.

    • Solution: In cases of precipitation or incomplete dissolution, gentle warming and/or sonication can be employed to facilitate the solubilization process.[1]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of action for this compound? A1: this compound is a Proteolysis-Targeting Chimera (PROTAC). It functions by forming a ternary complex with Bruton's tyrosine kinase (BTK) and the Cereblon (CRBN) E3 ubiquitin ligase.[4] This proximity facilitates the transfer of ubiquitin to BTK, tagging it for subsequent degradation by the proteasome.[4]

Q2: What are the recommended storage conditions for this compound? A2: Stock solutions of this compound should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter durations (up to 1 month).[1] Storing under a nitrogen atmosphere is also recommended to preserve compound integrity.[1]

Q3: What is the known pharmacokinetic half-life of SJF620? A3: In a preclinical mouse model, SJF620 administered intravenously at a dose of 1 mg/kg demonstrated a half-life of 1.64 hours.[1]

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data for this compound.

Table 1: Solubility of this compound in Various Solvent Systems

Solvent SystemAchievable Solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.29 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.29 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.29 mM)
Note: This data is provided for reference only and has not been independently confirmed by all vendors.[1]

Table 2: Pharmacokinetic Profile of SJF620 in Mice

ParameterValue
Dosing1 mg/kg (intravenous)
Half-life (t½)1.64 hours
Note: This data is provided for reference only and has not been independently confirmed by all vendors.[1]

Experimental Methodologies

A detailed protocol for a key application of this compound is provided below.

Protocol: In Vitro Assessment of BTK Degradation via Western Blot

This protocol outlines a standard workflow for quantifying the degradation of BTK in a cellular context.

  • Cell Seeding: Plate the chosen cell line (e.g., NAMALWA) at a consistent density and allow for adherence and growth.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM) alongside a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a standardized period (e.g., 18-24 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Measure the total protein concentration in each lysate using a standardized method such as a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of total protein for each sample onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins based on size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for BTK, and a primary antibody for a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Densitometric Analysis: Quantify the intensity of the BTK and loading control bands. Normalize the BTK signal to the corresponding loading control to determine the relative level of BTK degradation for each treatment condition.

Visualized Workflows and Mechanisms

To further clarify the experimental and biological processes, the following diagrams are provided.

SJF620_Mechanism_of_Action SJF620 SJF620 Ternary_Complex Ternary Complex (BTK-SJF620-CRBN) SJF620->Ternary_Complex Binds BTK BTK Protein BTK->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Binds Ub_BTK Ubiquitinated BTK Ternary_Complex->Ub_BTK Induces Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BTK->Proteasome Targeted for Degradation Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK Degrades

Caption: The mechanism of action of SJF620, a PROTAC that induces the degradation of BTK protein.

Troubleshooting_Workflow Start Inconsistent BTK Degradation Results Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Check_Storage Was the stock solution stored correctly? Check_Solubility->Check_Storage Yes Solubility_Solutions Troubleshoot Solubility: - Use recommended solvents - Apply heat/sonication Check_Solubility->Solubility_Solutions No Check_Cells Are cell health and density consistent? Check_Storage->Check_Cells Yes Storage_Solutions Follow Storage Guidelines: - Prepare fresh solutions - Aliquot and store at -80°C Check_Storage->Storage_Solutions No Check_Protocol Are dosing and incubation times consistent? Check_Cells->Check_Protocol Yes Cell_Solutions Standardize Cell Culture: - Use cells in log phase - Ensure consistent density Check_Cells->Cell_Solutions No Protocol_Solutions Standardize Protocol: - Perform dose-response - Use consistent timing Check_Protocol->Protocol_Solutions No Success Consistent Results Check_Protocol->Success Yes Solubility_Solutions->Check_Storage Storage_Solutions->Check_Cells Cell_Solutions->Check_Protocol Protocol_Solutions->Success

Caption: A logical workflow for troubleshooting inconsistent BTK degradation results in experiments.

References

Technical Support Center: SJF620 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SJF620 hydrochloride. This resource is intended for researchers, scientists, and drug development professionals utilizing SJF620 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and clarify the mechanisms of action and resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK).[1][2][3][4] It functions as a heterobifunctional molecule, meaning it has two key binding domains connected by a linker. One end of SJF620 binds to BTK, and the other end binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][3][5][6] This induced proximity leads to the ubiquitination of BTK, marking it for degradation by the proteasome.[3][5][6] SJF620 was developed to offer an improved pharmacokinetic profile compared to its predecessor, MT802.[5][6]

Q2: What are the potential mechanisms of acquired resistance to SJF620?

A2: While specific resistance mechanisms to SJF620 have not been extensively documented in the provided search results, based on the mechanism of PROTACs, several potential resistance mechanisms can be hypothesized:

  • Alterations in the E3 Ligase Complex : Resistance to CRBN-based PROTACs can arise from genomic alterations in the components of the CRL4CRBN E3 ligase complex.[7] This includes mutations in or loss of expression of CRBN, which is essential for SJF620-mediated degradation.[8]

  • Mutations in the Target Protein (BTK) : Although PROTACs can often overcome resistance caused by mutations that affect the binding of traditional inhibitors (e.g., C481S mutation in BTK for ibrutinib), new mutations within the BTK protein could potentially emerge that prevent SJF620 from binding effectively.[9][10]

  • Increased Drug Efflux : Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1), is a common mechanism of multidrug resistance and could potentially reduce the intracellular concentration of SJF620.

  • Upregulation of Deubiquitinating Enzymes (DUBs) : An increase in the activity of DUBs that remove ubiquitin chains from BTK could counteract the action of SJF620, thereby preventing its degradation. For instance, upregulation of USP15 has been implicated in resistance to immunomodulatory imide drugs (IMiDs) that also recruit CRBN.[9]

Q3: Can SJF620 overcome resistance to other BTK inhibitors?

A3: Yes, one of the key advantages of PROTACs like SJF620 is their potential to overcome resistance to traditional small molecule inhibitors.[10] For example, resistance to the covalent BTK inhibitor ibrutinib often arises from a C481S mutation in BTK, which prevents the covalent bond from forming. Since SJF620 induces the degradation of the entire BTK protein, it can be effective against both wild-type and C481S mutant BTK.[5][9]

Troubleshooting Guide

This guide provides potential explanations and solutions for common issues encountered during experiments with SJF620.

Observed Problem Potential Cause Suggested Troubleshooting Steps
Reduced or no BTK degradation observed after SJF620 treatment. 1. Suboptimal SJF620 concentration or treatment time. 2. Cell line may have low expression of CRBN. 3. Development of acquired resistance. 1. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. The reported DC50 for SJF620 is 7.9 nM in NAMALWA cells.[1][2][4]2. Verify CRBN expression levels in your cell line using Western blot or qPCR. Compare with a sensitive cell line.3. Investigate potential resistance mechanisms (see below).
Initial BTK degradation is observed, but levels recover over time despite continuous SJF620 presence. 1. Cellular adaptation or feedback mechanisms. 2. Emergence of a resistant subpopulation of cells. 1. Analyze the expression of genes involved in BTK signaling and protein turnover.2. Perform single-cell cloning to isolate and characterize potentially resistant clones.
Cells show increasing resistance to SJF620 over multiple passages. 1. Genomic alterations in the target or E3 ligase complex. 1. Sequence the BTK and CRBN genes in the resistant cells to identify potential mutations.2. Analyze the expression of all components of the CRL4CRBN E3 ligase complex.

Experimental Protocols

1. Western Blot for BTK Degradation

  • Objective : To quantify the level of BTK protein following treatment with SJF620.

  • Methodology :

    • Cell Culture and Treatment : Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of SJF620 (or a vehicle control) for a specified duration (e.g., 2, 4, 8, 16, 24 hours).

    • Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

2. Cell Viability Assay

  • Objective : To assess the effect of SJF620-induced BTK degradation on cell proliferation and viability.

  • Methodology :

    • Cell Seeding : Seed cells in a 96-well plate at a predetermined density.

    • Treatment : After 24 hours, treat the cells with a serial dilution of SJF620. Include a vehicle-only control.

    • Incubation : Incubate the cells for a specified period (e.g., 72 hours).

    • Viability Assessment : Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.

    • Data Analysis : Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 or GI50 value.

Visualizations

SJF620_Mechanism_of_Action cluster_0 SJF620 (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation SJF620 SJF620 BTK_ligand BTK Ligand Linker Linker CRBN_ligand CRBN Ligand BTK BTK (Target Protein) BTK_ligand->BTK Binds to CRBN CRBN (E3 Ligase) CRBN_ligand->CRBN Recruits Ub_BTK Poly-ubiquitinated BTK CRBN->Ub_BTK Ubiquitinates Ub Ubiquitin Ub->CRBN E2 brings Ub Proteasome Proteasome Ub_BTK->Proteasome Recognized by Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK Degrades SJF620_Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms SJF620_Action SJF620-mediated BTK Degradation BTK_Mutation BTK Mutation (Altered SJF620 binding) CRBN_Loss CRBN Mutation or Loss E3_Complex_Alteration Alteration in other E3 Ligase Components DUB_Upregulation DUB Upregulation (e.g., USP15) Drug_Efflux Increased Drug Efflux BTK_Mutation->SJF620_Action CRBN_Loss->SJF620_Action E3_Complex_Alteration->SJF620_Action DUB_Upregulation->SJF620_Action Drug_Efflux->SJF620_Action Experimental_Workflow cluster_workflow Troubleshooting Workflow for SJF620 Resistance Start Observe Reduced SJF620 Efficacy Check_Protocols Verify Experimental Protocols & Reagents Start->Check_Protocols Check_Protocols->Start Protocols Faulty Dose_Response Perform Dose-Response & Time-Course Check_Protocols->Dose_Response Protocols OK CRBN_Expression Assess CRBN Expression (Western Blot/qPCR) Dose_Response->CRBN_Expression Efficacy still low Sequence_Analysis Sequence BTK and CRBN CRBN_Expression->Sequence_Analysis CRBN expressed Conclusion Identify Resistance Mechanism CRBN_Expression->Conclusion CRBN loss confirmed E3_Components Analyze other E3 Ligase Components Sequence_Analysis->E3_Components No mutations found Sequence_Analysis->Conclusion Mutation identified DUB_Activity Measure DUB Activity E3_Components->DUB_Activity Components OK E3_Components->Conclusion Component alteration found DUB_Activity->Conclusion

References

ternary complex formation issues with SJF620 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SJF620 hydrochloride, a PROTAC designed to degrade Bruton's tyrosine kinase (BTK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell development, differentiation, and signaling.[1] SJF620 works by simultaneously binding to BTK and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. SJF620 contains a lenalidomide analog for recruiting CRBN.[1]

Q2: What are the key advantages of this compound?

SJF620 was developed to improve upon earlier BTK degraders, such as MT802. It exhibits a significantly better pharmacokinetic profile, making it more suitable for in vivo studies.[1][2] In cellular assays using the Burkitt lymphoma cell line NAMALWA, SJF620 demonstrates potent degradation of BTK with a DC50 of 7.9 nM.[2]

Q3: What is a ternary complex in the context of this compound?

The ternary complex is the crucial intermediate formed when this compound brings together the target protein (BTK) and the E3 ligase (CRBN). The formation of a stable and productive ternary complex is essential for the subsequent ubiquitination and degradation of BTK.[2]

Q4: What is the "hook effect" and how does it relate to this compound?

The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This occurs because the excess PROTAC molecules can form separate binary complexes with either BTK or CRBN, which inhibits the formation of the productive ternary complex. It is important to perform a full dose-response curve to identify the optimal concentration range for SJF620-mediated degradation and to observe if a hook effect is present.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: No or low degradation of BTK observed.

Possible Cause Troubleshooting Step
Suboptimal SJF620 Concentration Perform a dose-response experiment with a wide range of SJF620 concentrations to determine the optimal concentration and to identify a potential "hook effect".
Inefficient Ternary Complex Formation Confirm the formation of the BTK-SJF620-CRBN ternary complex using biophysical assays such as Co-Immunoprecipitation (Co-IP) or NanoBRET™.
Low CRBN Expression Verify the expression level of CRBN in your cell line using Western blot or qPCR. Choose a cell line with sufficient CRBN expression.
Poor Cell Permeability While SJF620 is designed for improved pharmacokinetics, cell permeability can vary between cell lines. Consider using cell permeability assays if this is suspected.
Incorrect Incubation Time Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal BTK degradation.
Proteasome Inhibition Ensure that other compounds in your experimental setup are not inhibiting proteasome activity. Include a positive control for proteasome-mediated degradation.

Issue 2: High variability in experimental results.

Possible Cause Troubleshooting Step
Inconsistent Cell Health Ensure consistent cell passage number, confluency, and overall health across experiments.
This compound Stability Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.

Issue 3: Off-target effects observed.

Possible Cause Troubleshooting Step
High SJF620 Concentration Use the lowest effective concentration of SJF620 to minimize the risk of off-target effects.
Promiscuous Binding Perform proteomic studies to identify potential off-target proteins that are degraded upon SJF620 treatment.

Data Presentation

The following tables provide an example of how to present quantitative data for a BTK PROTAC like SJF620. Note: The values for ternary complex affinity and cooperativity are illustrative and may not represent the actual values for this compound.

Table 1: In Vitro Degradation Potency of this compound

Parameter Value Cell Line
DC507.9 nMNAMALWA
Dmax>95%NAMALWA

Table 2: Illustrative Biophysical Parameters for Ternary Complex Formation

Parameter Description Illustrative Value
KD, binary (SJF620-BTK) Binding affinity of SJF620 to BTK50 nM
KD, binary (SJF620-CRBN) Binding affinity of SJF620 to CRBN1 µM
KD, ternary Binding affinity of the ternary complex25 nM
α (Cooperativity) Cooperativity factor (KD, binary / KD, ternary)2

Experimental Protocols

Protocol 1: In Vitro BTK Degradation Assay

  • Cell Culture: Plate NAMALWA cells at a density of 1 x 106 cells/mL in a 6-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO. Add the diluted compound to the cells to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against BTK (target) and GAPDH (loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image using a chemiluminescence detector.

  • Data Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control and then to the vehicle control to determine the percentage of remaining BTK. Plot the percentage of BTK remaining against the log of the SJF620 concentration to determine the DC50 and Dmax values.

Protocol 2: NanoBRET™ Ternary Complex Formation Assay in Live Cells

This assay measures the proximity between BTK and CRBN induced by SJF620 in live cells.[3][5][6]

  • Cell Transfection: Co-transfect HEK293 cells with expression vectors for NanoLuc®-BTK and HaloTag®-CRBN.

  • Cell Plating: Seed the transfected cells into a 96-well plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-CRBN fusion protein.[3]

  • PROTAC Treatment: Add a serial dilution of this compound to the cells.[3]

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[3]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A concentration-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[3]

Visualizations

SJF620_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation SJF620 SJF620 Hydrochloride Ternary_Complex BTK-SJF620-CRBN Ternary Complex SJF620->Ternary_Complex Binds BTK BTK (Target Protein) BTK->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Binds Ubiquitination Ubiquitination of BTK Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation BTK Degradation Proteasome->Degradation Mediates

Caption: Workflow of this compound-mediated BTK degradation.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK BTK LYN_SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_Mobilization->NF_kB PKC->NF_kB Proliferation_Survival B-Cell Proliferation & Survival NF_kB->Proliferation_Survival

Caption: Simplified BTK signaling pathway downstream of the B-cell receptor.[7][8][9]

Troubleshooting_Workflow Start Start: No/Low BTK Degradation Check_Concentration 1. Verify SJF620 Concentration & Dose-Response Start->Check_Concentration Check_Time 2. Optimize Incubation Time Check_Concentration->Check_Time Check_Complex 3. Confirm Ternary Complex Formation (e.g., Co-IP) Check_Time->Check_Complex Check_CRBN 4. Check CRBN Expression Check_Complex->Check_CRBN Check_Proteasome 5. Assess Proteasome Activity Check_CRBN->Check_Proteasome Success Resolution: BTK Degradation Observed Check_Proteasome->Success

Caption: Logical workflow for troubleshooting lack of BTK degradation.

References

Validation & Comparative

A Comparative Guide to SJF620 Hydrochloride-Induced BTK Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SJF620 hydrochloride's performance in inducing Bruton's Tyrosine Kinase (BTK) degradation against other alternative BTK-targeting PROTACs. The information presented is supported by experimental data and detailed methodologies to assist in the evaluation and selection of appropriate research tools.

This compound is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BTK, a critical enzyme in B-cell signaling pathways.[1] Dysregulation of BTK is implicated in various B-cell malignancies, making it a key therapeutic target.[1] SJF620 operates by forming a ternary complex with BTK and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][2] This guide compares the efficacy and pharmacokinetic properties of SJF620 with other notable BTK PROTAC degraders, including MT802, DD-03-171, P13I, and L18I.

Performance Comparison of BTK Degraders

The following tables summarize the key performance metrics of this compound and its alternatives based on available experimental data.

Compound E3 Ligase Recruited DC50 (nM) *Dmax (%) Cell Line Key Findings
SJF620 Cereblon (CRBN)7.9[1][3][4]>95[5]NAMALWA[1][3]Potent BTK degradation with a significantly improved pharmacokinetic profile compared to MT802.[1][2][6]
MT802 Cereblon (CRBN)14.6 (WT BTK), 14.9 (C481S BTK)>99[7]XLA cellsPotent degrader of both wild-type and C481S mutant BTK, but with suboptimal pharmacokinetic properties.[2][7]
DD-03-171 Cereblon (CRBN)5.1[8]Not specifiedMantle Cell Lymphoma (MCL) cells[8]Potent and selective BTK degrader; also degrades IKFZ1 and IKFZ3.[8]
P13I Cereblon (CRBN)9.2 (Mino), 11.4 (MM)[9]89 (at 100 nM)[9]RAMOS, HBL-1, Mino, MM cell lines[9]Effectively degrades BTK and the ibrutinib-resistant C481S mutant.[9]
L18I Cereblon (CRBN)~30 (C481S BTK)[10]Not specifiedHBL-1 (C481S BTK)[10][11]Efficiently degrades multiple single-point mutants of BTK at the C481 position.[11][12]

*DC50: The concentration required to induce 50% degradation of the target protein.

Compound Administration Route Dose Half-life (t1/2) Clearance (CL) Key Findings
SJF620 Intravenous (IV)1 mg/kg (mice)1.62 h[5]40.8 mL/min/kg[5]Superior pharmacokinetic profile compared to MT802, making it more suitable for in vivo studies.[5][6]
MT802 Intravenous (IV)Not Specified (mice)0.119 h[6]1662 mL/min/kg[6]Poor pharmacokinetic properties with high clearance and a short half-life, limiting its in vivo applications.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of SJF620 and a typical experimental workflow for validating BTK degradation.

SJF620_Mechanism cluster_cell Cell SJF620 SJF620 Ternary_Complex Ternary Complex (BTK-SJF620-CRBN) SJF620->Ternary_Complex Binds BTK BTK BTK->Ternary_Complex Binds CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Recruited Ub_BTK Ubiquitinated BTK Ternary_Complex->Ub_BTK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BTK->Proteasome Targeted Degradation Degraded BTK (Peptides) Proteasome->Degradation Degrades

Caption: Mechanism of SJF620-induced BTK degradation.

BTK_Degradation_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., NAMALWA) Treatment 2. Treatment (SJF620 or alternative PROTAC) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot 6. Western Blot SDS_PAGE->Western_Blot Ab_Incubation 7. Antibody Incubation (Primary: anti-BTK, Secondary: HRP-conj.) Western_Blot->Ab_Incubation Detection 8. Chemiluminescent Detection Ab_Incubation->Detection Analysis 9. Data Analysis (Quantify BTK levels) Detection->Analysis

Caption: Workflow for validating BTK degradation.

Experimental Protocols

Western Blotting for BTK Degradation

This protocol is a standard method for quantifying the levels of BTK protein in cells following treatment with a degrader.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., NAMALWA, a human Burkitt's lymphoma cell line) in appropriate media and conditions.

    • Treat the cells with varying concentrations of this compound or an alternative BTK degrader for a specified time course (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to normalize for protein loading.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities to determine the relative levels of BTK protein in treated versus control samples. The DC50 value can be calculated from the dose-response curve.

Logical Comparison of BTK Degraders

The choice of a BTK degrader depends on the specific research goals. The following diagram outlines a logical framework for selecting the most appropriate compound.

BTK_Degrader_Comparison cluster_comparison Comparative Logic Start Start: Need for BTK Degradation In_Vitro_Potency High In Vitro Potency? Start->In_Vitro_Potency PK_Profile Good Pharmacokinetics for In Vivo? In_Vitro_Potency->PK_Profile Yes MT802 MT802 In_Vitro_Potency->MT802 No (Consider alternatives) Mutant_Activity Activity Against Resistant Mutants? PK_Profile->Mutant_Activity Yes PK_Profile->MT802 No SJF620 SJF620 Mutant_Activity->SJF620 Yes DD_P13I_L18I DD-03-171, P13I, L18I Mutant_Activity->DD_P13I_L18I Yes (Consider specific mutant)

Caption: Logical selection of a BTK degrader.

References

SJF620 Hydrochloride: A Comparative Selectivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SJF620 hydrochloride, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK), with alternative BTK-targeting agents. The focus is on selectivity, a critical attribute for therapeutic candidates, supported by available experimental data and detailed methodologies.

Executive Summary

This compound is a novel BTK degrader that leverages the cell's natural protein disposal system to eliminate BTK, a key protein in B-cell signaling pathways.[1][2] It was developed as a successor to the earlier BTK degrader MT802, with a primary focus on improving pharmacokinetic properties.[1] While direct, publicly available kinome-wide selectivity data for this compound is limited, this guide provides a comparative framework using data from established BTK inhibitors, ibrutinib (a first-generation inhibitor known for off-target effects) and acalabrutinib (a more selective second-generation inhibitor). This comparison highlights the importance of selectivity in the development of BTK-targeting therapies.

Mechanism of Action: Targeted Protein Degradation

This compound is a heterobifunctional molecule. One end binds to BTK, and the other recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. This catalytic mechanism allows for the removal of the target protein rather than just its inhibition.

cluster_0 SJF620 Action SJF620 SJF620 Hydrochloride BTK BTK (Target Protein) SJF620->BTK Binds CRBN Cereblon (E3 Ligase) SJF620->CRBN Recruits Proteasome Proteasome BTK->Proteasome Degradation CRBN->BTK Ubiquitination Ub Ubiquitin cluster_1 KINOMEscan Workflow start Prepare Kinase Panel & Compound Dilutions incubate Incubate Kinases, Compound & Immobilized Ligand start->incubate wash Wash to Remove Unbound Components incubate->wash elute Elute Bound Kinase wash->elute qpcr Quantify by qPCR elute->qpcr analyze Analyze Data (% of Control) qpcr->analyze cluster_2 Proteomics Workflow treat Cell Treatment (PROTAC vs. Vehicle) lyse Cell Lysis & Protein Digestion treat->lyse lcms LC-MS/MS Analysis lyse->lcms data Data Analysis & Protein Quantification lcms->data identify Identify Downregulated Proteins (Off-Targets) data->identify cluster_3 Simplified BCR Signaling BCR BCR LYN LYN/SYK BCR->LYN BTK BTK LYN->BTK PLCG2 PLCγ2 BTK->PLCG2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation SJF620 SJF620 SJF620->BTK Degrades

References

SJF620 Hydrochloride vs. Ibrutinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for B-cell malignancies, the inhibition of Bruton's tyrosine kinase (BTK) has been a transformative strategy. Ibrutinib, the first-in-class BTK inhibitor, has demonstrated significant clinical efficacy. However, the emergence of resistance and off-target effects has spurred the development of next-generation approaches, including proteolysis-targeting chimeras (PROTACs) like SJF620 hydrochloride, which aim to degrade the BTK protein entirely. This guide provides a detailed comparison of the efficacy, mechanisms, and available data for these two distinct therapeutic modalities.

Executive Summary

Ibrutinib is an irreversible kinase inhibitor that covalently binds to BTK, effectively blocking its downstream signaling.[1][2][3] In contrast, this compound is a BTK-targeting PROTAC, a heterobifunctional molecule that induces the degradation of the BTK protein through the ubiquitin-proteasome system.[4][5][6] This fundamental difference in their mechanism of action suggests that this compound may offer advantages, particularly in overcoming resistance mechanisms associated with ibrutinib. While direct head-to-head comparative studies are not yet available, preclinical data on SJF620 and its precursors, alongside extensive clinical data for ibrutinib, allow for a comprehensive evaluation.

Mechanism of Action

Ibrutinib: As a small molecule inhibitor, ibrutinib targets the active site of BTK. It forms a covalent bond with a cysteine residue (Cys481) in the kinase domain, leading to irreversible inhibition of its enzymatic activity.[2][3] This blockade disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and trafficking of malignant B-cells.[1][3][7]

This compound: SJF620 operates through a novel mechanism of targeted protein degradation. It is composed of a ligand that binds to BTK and another ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN), via its lenalidomide analog component.[4][5][6] This proximity induces the ubiquitination of BTK, marking it for degradation by the cell's proteasome.[6] Instead of merely inhibiting BTK, SJF620 eliminates the protein altogether.

cluster_ibrutinib Ibrutinib (Inhibition) cluster_sjf620 SJF620 (Degradation) Ibrutinib Ibrutinib BTK_I BTK Ibrutinib->BTK_I Inhibits BCR_Signaling_I BCR Signaling BTK_I->BCR_Signaling_I Activates Cell_Survival_I B-Cell Survival & Proliferation BCR_Signaling_I->Cell_Survival_I Promotes SJF620 SJF620 BTK_S BTK SJF620->BTK_S CRBN Cereblon (E3 Ligase) SJF620->CRBN Ub Ubiquitin Tagging BTK_S->Ub Ub CRBN->Ub Ub Proteasome Proteasome Ub->Proteasome Degradation BTK Degradation Proteasome->Degradation

Figure 1. Mechanisms of Action

Comparative Efficacy Data

Direct comparative efficacy studies between this compound and ibrutinib have not been published. However, a comparison can be drawn from available preclinical data for SJF620 and its predecessor, MT-802, against ibrutinib in relevant cell lines.

CompoundMetricCell LineValueCitation
This compound DC50NAMALWA (Burkitt's Lymphoma)7.9 nM[4][5]
MT-802 DC50Not Specified9.1 nM[2]
Ibrutinib IC50Ramos (Burkitt's Lymphoma)868 nM[8]
Ibrutinib IC50Raji (Burkitt's Lymphoma)5200 nM[8]
  • DC50 (Degradation Concentration 50): The concentration of a degrader at which 50% of the target protein is degraded.

  • IC50 (Inhibitory Concentration 50): The concentration of an inhibitor at which 50% of the target's activity is inhibited.

The data indicates that this compound potently degrades BTK at a low nanomolar concentration. In contrast, ibrutinib's inhibitory activity in similar Burkitt's lymphoma cell lines is observed at significantly higher concentrations.

Efficacy in Ibrutinib-Resistant Models

A key therapeutic challenge with ibrutinib is the development of acquired resistance, most commonly through a C481S mutation in the BTK active site, which prevents the covalent binding of the drug.[9][10] BTK degraders are rationally designed to overcome such resistance mechanisms.

The predecessor to SJF620, MT-802, has demonstrated potent degradation of both wild-type BTK and the ibrutinib-resistant C481S mutant.[1][2] In cells isolated from chronic lymphocytic leukemia (CLL) patients with the C481S mutation, MT-802 was able to reduce the levels of active, phosphorylated BTK, a feat ibrutinib could not accomplish.[1] This suggests that SJF620, as an optimized and equally potent degrader, would likely be effective in ibrutinib-resistant contexts.[3][11]

Experimental Protocols

Determination of DC50 for this compound (General Protocol)

The half-maximal degradation concentration (DC50) is a critical measure of a PROTAC's potency. The following is a generalized workflow for its determination.

Cell_Culture 1. Cell Culture (e.g., NAMALWA cells) Treatment 2. Treatment (Varying concentrations of SJF620) Cell_Culture->Treatment Lysis 3. Cell Lysis (Protein extraction) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA assay) Lysis->Quantification Western_Blot 5. Western Blot (Separate proteins by size) Quantification->Western_Blot Detection 6. Immunodetection (Primary anti-BTK Ab, Secondary Ab) Western_Blot->Detection Analysis 7. Densitometry Analysis (Quantify BTK bands) Detection->Analysis Calculation 8. DC50 Calculation (Non-linear regression) Analysis->Calculation

Figure 2. DC50 Determination Workflow
  • Cell Culture: The target cell line (e.g., NAMALWA) is cultured to an appropriate density.

  • Treatment: Cells are treated with a range of concentrations of the PROTAC (this compound) for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

  • Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for BTK and a loading control protein (e.g., GAPDH). A secondary antibody conjugated to a reporter enzyme is then used for detection.

  • Densitometry: The intensity of the BTK protein bands is quantified and normalized to the loading control.

  • DC50 Calculation: The normalized BTK levels are plotted against the log of the SJF620 concentration, and a non-linear regression analysis is used to calculate the DC50 value.

Conclusion

This compound represents a promising next-generation therapeutic strategy for targeting BTK. Its mechanism of action, targeted protein degradation, offers a distinct advantage over the inhibitory action of ibrutinib, particularly in the context of acquired resistance. Preclinical data for SJF620 and its precursors demonstrate high potency and the ability to overcome the common C481S resistance mutation. While direct comparative clinical data is not yet available, the existing evidence strongly suggests that BTK degraders like this compound have the potential to address key unmet needs in the treatment of B-cell malignancies. Further in vivo and clinical studies are warranted to fully elucidate the therapeutic potential of this novel agent.

References

A Comparative Guide to SJF620 Hydrochloride and Other BTK-Targeting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Bruton's tyrosine kinase (BTK) has emerged as a prime target for the development of Proteolysis Targeting Chimeras (PROTACs) for the treatment of B-cell malignancies. This guide provides an objective comparison of SJF620 hydrochloride with other notable BTK-targeting PROTACs, supported by experimental data to aid in the selection and design of future research.

Introduction to BTK PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. A typical BTK PROTAC consists of a ligand that binds to BTK, a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon [CRBN] or von Hippel-Lindau [VHL]), and a linker connecting the two moieties. This ternary complex formation of BTK-PROTAC-E3 ligase leads to the ubiquitination of BTK, marking it for degradation by the proteasome. This approach offers a distinct advantage over traditional small molecule inhibitors by eliminating the entire protein, potentially overcoming resistance mechanisms and leading to a more durable response.

Quantitative Comparison of BTK PROTACs

The following table summarizes the performance of this compound and other key BTK PROTACs based on their half-maximal degradation concentration (DC50), maximum degradation (Dmax), and pharmacokinetic (PK) parameters.

PROTACTarget LigandE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Pharmacokinetic Parameters (Mouse)Reference
SJF620 Non-covalent BTK binderLenalidomide analog (CRBN)NAMALWA7.9>95t1/2 = 1.64 h[1]
MT802 Non-covalent BTK binderPomalidomide (CRBN)NAMALWA14.6>95CL = 1662 mL/min/kg, t1/2 = 0.119 h[1]
P13I Ibrutinib analogPomalidomide (CRBN)HBL-1~10>90Not Reported[2]
DD-03-171 Non-covalent BTK binderPomalidomide (CRBN)Mino5.1>90Not Reported[2]
NC-1 Non-covalent BTK binderPomalidomide (CRBN)Mino2.2~97Not Reported[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Western Blotting for BTK Degradation

This protocol is used to quantify the levels of BTK protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., NAMALWA, HBL-1, Mino) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the BTK PROTACs or vehicle control (e.g., DMSO) for a specified duration (typically 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of BTK degradation relative to the vehicle-treated control.

Cell Viability Assay

This assay measures the effect of PROTAC-induced BTK degradation on cell proliferation and survival.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTS) to each well according to the manufacturer's instructions.

  • Data Measurement: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) values.

Pharmacokinetic Analysis in Mice

This protocol is used to determine the in vivo stability and exposure of the PROTACs.

  • Animal Dosing: Administer the PROTACs to mice via intravenous (i.v.) or oral (p.o.) route at a specific dose.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Compound Extraction: Extract the PROTAC from the plasma samples using an appropriate organic solvent.

  • LC-MS/MS Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) using appropriate software.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC BTK BTK Protein PROTAC->BTK Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN BTK_PROTAC_CRBN BTK-PROTAC-CRBN Proteasome Proteasome BTK->Proteasome Degradation Ub Ubiquitin Ub->BTK Tags BTK BTK_PROTAC_CRBN->Ub Ubiquitination

Caption: Mechanism of BTK degradation by a PROTAC.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cell Culture (e.g., NAMALWA) protac_treatment PROTAC Treatment (Dose-Response) cell_culture->protac_treatment cell_lysis Cell Lysis & Protein Quantification protac_treatment->cell_lysis viability_assay Cell Viability Assay protac_treatment->viability_assay western_blot Western Blot for BTK cell_lysis->western_blot data_analysis_invitro Data Analysis (DC50, Dmax, IC50) western_blot->data_analysis_invitro viability_assay->data_analysis_invitro animal_model Mouse Model protac_admin PROTAC Administration (i.v. or p.o.) animal_model->protac_admin blood_sampling Blood Sampling protac_admin->blood_sampling lc_ms LC-MS/MS Analysis blood_sampling->lc_ms data_analysis_invivo Pharmacokinetic Analysis (t1/2, CL, AUC) lc_ms->data_analysis_invivo

Caption: Experimental workflow for evaluating BTK PROTACs.

References

A Comparative Guide to Alternatives for BTK Degradation: Beyond SJF620 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of emerging alternatives to SJF620 hydrochloride for the targeted degradation of Bruton's tyrosine kinase (BTK). As a key mediator in B-cell receptor signaling, BTK is a validated therapeutic target for various B-cell malignancies. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins, offering potential advantages over traditional inhibition. This document outlines the performance of this compound and its alternatives, supported by experimental data, and provides detailed methodologies for key validation assays.

Quantitative Comparison of BTK Degraders

The following table summarizes the in vitro degradation performance of this compound and its alternatives. The data includes the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) observed in various cell lines.

CompoundE3 Ligase RecruitedBTK Ligand TypeCell LineDC50 (nM)Dmax (%)Reference
SJF620 Cereblon (CRBN)Non-covalentNAMALWA7.9>90%[1][2]
MT-802 Cereblon (CRBN)Non-covalentNAMALWA / XLA cells9.1 - 14.6>99%[3][4][5]
PTD10 Cereblon (CRBN)GDC-0853 (Fenebrutinib)Ramos / JeKo-1 / TMD80.5 - 0.6Not Specified[6][7][8]
NX-2127 Cereblon (CRBN)Not SpecifiedCancer Cell Lines4.594%
NX-5948 (Bexobrutideg) Cereblon (CRBN)Not SpecifiedPrimary Human B-cells0.34Not Specified[9]
DD-03-171 Cereblon (CRBN)CGI-1746Mantle Cell Lymphoma Cells5.1Not Specified
RC-3 Cereblon (CRBN)Reversible CovalentMino<10>85%[10]
NC-1 Cereblon (CRBN)Non-covalentMino2.297%[10]
IR-2 Cereblon (CRBN)Irreversible CovalentMino<10>85%[10]

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental procedures involved, the following diagrams illustrate the BTK signaling pathway, the general mechanism of PROTAC-mediated degradation, and a typical experimental workflow.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk BTK BTK Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Transcription_Factors Transcription Factors (e.g., NF-κB, NFAT) PKC->Transcription_Factors Ca_Flux->Transcription_Factors Cell_Response B-cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response

Caption: BTK's central role in the B-cell receptor signaling cascade.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC BTK BTK Protein PROTAC->BTK binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase recruits Ternary_Complex BTK-PROTAC-E3 BTK->Ternary_Complex E3_Ligase->Ternary_Complex Ub_BTK Ubiquitinated BTK Ternary_Complex->Ub_BTK transfers Ub Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_BTK->Proteasome recognized by Degraded_BTK Degraded Peptides Proteasome->Degraded_BTK degrades

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow Start Start: Select BTK Degrader and Cell Line Cell_Culture Cell Culture and Treatment with Degrader Concentrations Start->Cell_Culture Lysate_Prep Cell Lysis and Protein Quantification Cell_Culture->Lysate_Prep Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Western_Blot Western Blotting for BTK Levels Lysate_Prep->Western_Blot IP Immunoprecipitation (Optional) to Confirm Interactions Lysate_Prep->IP Data_Analysis Densitometry and Calculation of DC50 and Dmax Western_Blot->Data_Analysis End End: Comparative Analysis Data_Analysis->End Viability_Analysis Determine IC50/EC50 Viability_Assay->Viability_Analysis Viability_Analysis->End IP->End

Caption: A typical workflow for evaluating BTK PROTAC degraders.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Western Blotting for BTK Degradation

This protocol is used to quantify the amount of BTK protein remaining in cells after treatment with a PROTAC.

  • Cell Lysis:

    • After treatment with the BTK degrader for the desired time, wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize BTK band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values by plotting the normalized BTK levels against the logarithm of the degrader concentration and fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of BTK degradation on cell proliferation and viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the BTK degrader or control compounds.

    • Incubate for a specified period (e.g., 72 hours).

  • Assay Procedure (MTT Example):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) by plotting cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.

Immunoprecipitation (IP) for Ternary Complex Formation

This protocol can be used to confirm the interaction between the BTK protein, the PROTAC, and the E3 ligase.

  • Cell Lysis:

    • Lyse cells treated with the BTK degrader using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing (Optional):

    • Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody against BTK or the E3 ligase overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-3 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against BTK, the E3 ligase, and ubiquitin to detect the components of the ternary complex and ubiquitinated BTK.

References

Unveiling the Off-Target Landscape of BTK Degraders: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target profile of a therapeutic candidate is paramount for predicting potential toxicity and ensuring clinical success. This guide provides a comparative analysis of the off-target proteomics landscape of Bruton's tyrosine kinase (BTK) degraders, with a focus on SJF620 hydrochloride and its alternatives. While specific off-target proteomics data for this compound is not publicly available, this guide offers a comparative framework based on available data for other BTK-targeting PROTACs and the covalent BTK inhibitor, ibrutinib.

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BTK by hijacking the Cereblon (CRBN) E3 ubiquitin ligase. This targeted protein degradation strategy offers a powerful alternative to traditional inhibition. However, the bifunctional nature of PROTACs introduces potential off-target liabilities, including the unintended degradation of proteins other than the intended target.

Quantitative Off-Target Proteomics: A Comparative Look

To provide a context for the potential off-target profile of this compound, this section summarizes available quantitative proteomics data for other BTK-targeting compounds. The data is derived from studies using Tandem Mass Tag (TMT) based quantitative mass spectrometry to identify and quantify proteins that are significantly downregulated upon treatment.

CompoundCompound TypeCell LineOn-TargetKey Off-Targets (Significantly Degraded)Reference
RC-1 Reversible Covalent BTK PROTAC (CRBN recruiter)MOLM-14BTKCSK[1]
RNC-1 Non-covalent BTK PROTAC (CRBN recruiter)MOLM-14BTK6 other kinases (unspecified)[1]
IRC-1 Irreversible Covalent BTK PROTAC (CRBN recruiter)MOLM-14BTK6 other kinases (unspecified)[1]
Ibrutinib Covalent BTK InhibitorRCH-ACV, SW-13BTKMultiple proteoforms involved in Golgi trafficking, glycosylation, cell adhesion, and endosomal processing.[2]

Note: A significant challenge with Cereblon-recruiting PROTACs is the potential for off-target degradation of zinc-finger (ZF) proteins, as the pomalidomide moiety used to recruit Cereblon can independently induce their degradation.[1][3] Studies on various pomalidomide-based PROTACs have shown degradation of several ZF proteins.[3]

Experimental Protocols for Off-Target Proteomics Analysis

A robust assessment of off-target effects is critical. The following is a generalized protocol for quantitative proteomics analysis of PROTACs using Tandem Mass Tag (TMT) labeling.

Cell Culture and Treatment
  • Culture a relevant human cell line (e.g., MOLM-14 for leukemia studies) to 70-80% confluency.

  • Treat cells with the PROTAC of interest (e.g., this compound) at a concentration known to induce target degradation (e.g., 200 nM).

  • Include the following controls:

    • Vehicle control (e.g., DMSO).

    • A negative control PROTAC that does not bind the E3 ligase.

    • A positive control (e.g., a known BTK degrader with a characterized off-target profile).

  • Incubate cells for a predetermined time (e.g., 24 hours).

Cell Lysis and Protein Digestion
  • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration in each lysate using a standard method (e.g., BCA assay).

  • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

  • Digest the proteins into peptides overnight using trypsin.

Tandem Mass Tag (TMT) Labeling
  • Label the peptide samples from each condition with a specific TMT isobaric tag according to the manufacturer's instructions. This allows for multiplexing of samples.

  • Combine the labeled peptide samples into a single tube.

Peptide Fractionation and LC-MS/MS Analysis
  • Fractionate the combined peptide mixture using high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • Analyze each fraction by online nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap).

  • Acquire data in a data-dependent acquisition mode, selecting the most abundant precursor ions for fragmentation.

Data Analysis
  • Process the raw mass spectrometry data using a software package such as MaxQuant or Proteome Discoverer.

  • Identify peptides and proteins by searching the data against a human protein database.

  • Quantify the relative abundance of proteins across the different treatment conditions based on the reporter ion intensities from the TMT tags.

  • Perform statistical analysis (e.g., t-test) to identify proteins that are significantly and reproducibly downregulated in the PROTAC-treated samples compared to the controls. These are considered potential off-targets.

Visualizing the Process and Pathways

To better understand the experimental workflow and the mechanism of action of BTK degraders, the following diagrams are provided.

experimental_workflow Experimental Workflow for Off-Target Proteomics Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture & Treatment lysis Cell Lysis & Protein Extraction cell_culture->lysis digestion Protein Digestion lysis->digestion tmt_labeling TMT Labeling & Pooling digestion->tmt_labeling fractionation Peptide Fractionation tmt_labeling->fractionation lcms LC-MS/MS Analysis fractionation->lcms protein_id Protein Identification & Quantification lcms->protein_id stat_analysis Statistical Analysis protein_id->stat_analysis off_target_id Off-Target Identification stat_analysis->off_target_id

Caption: A generalized workflow for identifying off-target protein degradation using quantitative proteomics.

btk_degradation_pathway Mechanism of Action for a BTK-Targeting PROTAC cluster_protac SJF620 (PROTAC) cluster_cellular_machinery Cellular Machinery cluster_process Degradation Process cluster_off_target Potential Off-Target Effect btk_ligand BTK Ligand linker Linker btk BTK Protein btk_ligand->btk Binds crbn_ligand CRBN Ligand e3_ligase Cereblon (CRBN) E3 Ligase crbn_ligand->e3_ligase Recruits zf_protein Zinc-Finger Protein crbn_ligand->zf_protein Binds ternary_complex Ternary Complex Formation (BTK - PROTAC - CRBN) btk->ternary_complex e3_ligase->ternary_complex zf_degradation Off-Target Degradation e3_ligase->zf_degradation proteasome Proteasome degradation BTK Degradation proteasome->degradation Mediates ubiquitination Ubiquitination of BTK ternary_complex->ubiquitination Induces ubiquitination->degradation Targets for zf_protein->zf_degradation

References

On-Target Efficacy of SJF620 Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

SJF620 hydrochloride has emerged as a potent and promising PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways implicated in various B-cell malignancies. This guide provides a comparative overview of SJF620's on-target effects against other BTK degraders, supported by experimental data and detailed protocols for validation.

SJF620 operates by hijacking the body's natural protein disposal system. It acts as a molecular bridge, linking BTK to the E3 ubiquitin ligase Cereblon (CRBN). This proximity triggers the ubiquitination of BTK, marking it for degradation by the proteasome. This mechanism of targeted protein degradation offers a distinct advantage over traditional inhibitors, as it eliminates the entire protein rather than just blocking its active site.

Comparative Performance of BTK Degraders

SJF620 has demonstrated superior performance in preclinical studies, particularly when compared to the earlier generation BTK degrader, MT-802. The key differentiator lies in its significantly improved pharmacokinetic profile, suggesting better potential for in vivo applications.[1][2] The following table summarizes the on-target performance of SJF620 and other notable BTK degraders.

CompoundTargetE3 Ligase RecruitedDC50 (nM)Dmax (%)Cell LineKey Findings
SJF620 BTKCereblon (CRBN)7.9>95NAMALWAPotent degradation of BTK with a superior pharmacokinetic profile compared to MT-802.[1][3]
MT-802 BTK (Wild-type & C481S mutant)Cereblon (CRBN)9.1 - 14.6>99NAMALWA, XLA cellsPotent and rapid degradation of both wild-type and ibrutinib-resistant C481S mutant BTK.[4][5][6] However, it has a less favorable pharmacokinetic profile.[1][2]
BGB-16673 BTKNot Specified---Currently in clinical trials for B-cell malignancies.[7]
NX-2127 BTKCereblon (CRBN)---Demonstrates strong and persistent BTK degradation in patients. Also exhibits immunomodulatory activity.[7]
NX-5948 BTKNot Specified---Currently under investigation in early clinical trials for B-cell malignancies.[7]
AC676 BTKNot Specified---Another BTK degrader being evaluated in clinical trials.[7]

DC50: The concentration of the compound required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols for On-Target Validation

Confirming the on-target effects of this compound involves a series of well-established experimental procedures. These protocols are designed to demonstrate the specific degradation of BTK and rule out off-target effects.

Western Blotting for BTK Degradation

This is the most direct method to visualize and quantify the reduction of BTK protein levels in cells treated with SJF620.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., NAMALWA Burkitt's lymphoma cells) to an appropriate density. Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading of samples.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and capture the image using a chemiluminescence imaging system. A loading control, such as GAPDH or β-actin, should be probed on the same membrane to normalize for protein loading.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of SJF620 to BTK within the cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble BTK remaining at each temperature point using Western blotting or other protein detection methods like mass spectrometry.

  • Data Analysis: Plot the amount of soluble BTK as a function of temperature. A shift in the melting curve to a higher temperature in the SJF620-treated samples compared to the control indicates target engagement.

Visualizing the Mechanism and Workflow

To further clarify the processes involved, the following diagrams illustrate the signaling pathway of SJF620 and the experimental workflow for its validation.

SJF620_Mechanism cluster_cell Cell SJF620 SJF620 BTK BTK SJF620->BTK Binds to CRBN Cereblon (E3 Ligase) SJF620->CRBN Recruits Proteasome Proteasome BTK->Proteasome Targeted for Degradation CRBN->BTK Ub Ubiquitin Degraded_BTK Degraded BTK Fragments Proteasome->Degraded_BTK Degrades

Caption: Mechanism of SJF620-mediated BTK degradation.

Experimental_Workflow cluster_workflow On-Target Validation Workflow cluster_wb Western Blotting cluster_cetsa Cellular Thermal Shift Assay (CETSA) start Start cell_culture Cell Culture (e.g., NAMALWA) start->cell_culture treatment Treatment with SJF620 and Vehicle Control cell_culture->treatment lysis_wb Cell Lysis treatment->lysis_wb heating Heating at Temp Gradient treatment->heating sds_page SDS-PAGE & Transfer lysis_wb->sds_page immunoblot Immunoblotting for BTK sds_page->immunoblot detection_wb Detection & Quantification immunoblot->detection_wb end On-Target Effect Confirmed detection_wb->end lysis_cetsa Cell Lysis & Separation heating->lysis_cetsa detection_cetsa Detection of Soluble BTK lysis_cetsa->detection_cetsa analysis Melting Curve Analysis detection_cetsa->analysis analysis->end

Caption: Experimental workflow for validating on-target effects.

References

SJF620 Hydrochloride: A Comparative Analysis of Target Engagement and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of SJF620 hydrochloride, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK). Due to the limited availability of publicly accessible, direct cross-reactivity studies for this compound, this guide presents a framework for comparison, including representative data and established experimental protocols for assessing the selectivity of PROTAC molecules.

This compound is a heterobifunctional molecule that consists of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of BTK.[1][2] Developed as a successor to the earlier BTK degrader MT802, SJF620 was engineered to exhibit a more favorable pharmacokinetic profile, a critical attribute for in vivo applications.[2][3] While the seminal publication on SJF620 highlights its improved pharmacokinetics and potent BTK degradation (DC50 of 7.9 nM in NAMALWA cells), it does not provide a comprehensive cross-reactivity profile.[1][2] The parent compound, MT802, was noted to have a cleaner off-target profile compared to the covalent BTK inhibitor ibrutinib, suggesting a design trajectory toward enhanced selectivity.[2]

Data Presentation: Comparative Selectivity Profile

Comprehensive assessment of a PROTAC's selectivity is crucial to de-risk potential off-target effects and ensure a favorable therapeutic window. This is typically achieved through large-scale screening methodologies such as kinome scanning or global proteomics. As specific quantitative cross-reactivity data for this compound is not publicly available, the following table provides a representative example of how such data would be presented, comparing SJF620 to a hypothetical alternative BTK degrader (Compound X) and a traditional kinase inhibitor (Ibrutinib).

TargetThis compound (% Degradation @ 100 nM)Compound X (% Degradation @ 100 nM)Ibrutinib (% Inhibition @ 100 nM)
BTK (On-Target) >95% >90% >98%
ITK<10%<15%>80%
TEC<5%<10%>70%
EGFR<5%<5%>60%
BLK<10%<20%>50%
BMX<5%<10%>40%
JAK3<5%<5%>30%

Note: The data presented in this table is representative and intended for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

To generate the type of comparative data shown above, the following experimental methodologies are commonly employed:

Global Proteomics for Off-Target Analysis by Mass Spectrometry

This method provides an unbiased, global view of protein degradation upon compound treatment.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., NAMALWA Burkitt's lymphoma cells) to approximately 80% confluency. Treat cells with this compound, a vehicle control (e.g., DMSO), and comparator compounds at desired concentrations (e.g., 100 nM) for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration of the lysates. Perform in-solution or in-gel tryptic digestion of the proteins.

  • Isobaric Labeling (e.g., TMT): Label the resulting peptides from each treatment condition with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify peptides.

  • Data Analysis: Process the raw data to identify and quantify proteins across all samples. Calculate the relative abundance of each protein in the SJF620-treated sample compared to the vehicle control to determine the percentage of degradation.

Kinome-Wide Binding Assay (e.g., KiNativ)

This method assesses the direct binding of a compound to a large panel of kinases.

  • Cell Lysate Preparation: Prepare lysates from untreated cells.

  • Compound Incubation: Incubate the cell lysates with this compound or a vehicle control.

  • Biotinylated Acyl-Phosphate Probe Labeling: Add a biotinylated acyl-phosphate probe that covalently modifies the ATP-binding site of kinases that are not occupied by the test compound.

  • Enrichment and Digestion: Enrich the probe-labeled proteins using streptavidin beads and perform on-bead tryptic digestion.

  • LC-MS/MS Analysis and Data Interpretation: Analyze the resulting peptides by LC-MS/MS. The abundance of peptides from a particular kinase in the SJF620-treated sample relative to the control indicates the degree of target engagement.

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound as a PROTAC, leading to the targeted degradation of BTK.

SJF620_MOA cluster_cell Cellular Environment SJF620 SJF620 Hydrochloride Ternary Ternary Complex (BTK-SJF620-CRBN) SJF620->Ternary Binds BTK BTK BTK->Ternary Binds CRBN CRBN (E3 Ligase) CRBN->Ternary Recruited Ub_BTK Poly-ubiquitinated BTK Ternary->Ub_BTK Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_BTK->Proteasome Targeted for Degradation Degraded Degraded BTK (Peptides) Proteasome->Degraded Degrades Cross_Reactivity_Workflow start Start: PROTAC Compound (SJF620) cell_treatment Cell Treatment (e.g., NAMALWA cells) start->cell_treatment proteomics Global Proteomics (LC-MS/MS) cell_treatment->proteomics kinome_scan Kinome-wide Binding Assay cell_treatment->kinome_scan data_analysis Data Analysis: Identify Degraded Proteins proteomics->data_analysis kinome_scan->data_analysis on_target On-Target Degradation (BTK) data_analysis->on_target off_target Potential Off-Target Degradation data_analysis->off_target end End: Selectivity Profile on_target->end validation Validation of Off-Targets (e.g., Western Blot) off_target->validation validation->end

References

Assessing the Specificity of SJF620 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SJF620 hydrochloride, a PROTAC Bruton's tyrosine kinase (BTK) degrader, with other emerging alternatives. By examining available data on efficacy, pharmacokinetics, and importantly, specificity, this document aims to inform research and development decisions in the rapidly evolving field of targeted protein degradation.

This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively eliminate BTK, a key signaling protein in B-cell development and a validated target in various B-cell malignancies. It achieves this by hijacking the body's own ubiquitin-proteasome system, linking BTK to the E3 ubiquitin ligase Cereblon (CRBN) for subsequent degradation. Developed as a successor to the earlier BTK degrader MT802, SJF620 was engineered to possess an improved pharmacokinetic profile, a critical aspect for in vivo applications.[1][2]

While SJF620 demonstrates potent degradation of BTK with a DC50 of 7.9 nM in the NAMALWA Burkitt's lymphoma cell line, a comprehensive assessment of its specificity is paramount to understanding its potential therapeutic window and off-target effects.[1] This guide will compare this compound with other notable BTK degraders in clinical development, including NX-2127, NX-5948, BGB-16673, and AC676, focusing on their mechanisms of action and reported selectivity profiles.

Comparative Analysis of BTK Degraders

The landscape of BTK degraders is expanding, with several candidates progressing through clinical trials. Each of these molecules, while sharing the common goal of BTK degradation, possesses unique structural features and, consequently, distinct biological activities and specificity profiles. A direct head-to-head quantitative comparison of the selectivity of all these compounds through standardized kinome scanning or global proteomics is not yet publicly available. However, insights can be gleaned from existing preclinical and clinical data.

CompoundE3 Ligase RecruitedKey Differentiating FeaturesReported Selectivity Data
This compound Cereblon (CRBN)Improved pharmacokinetic profile over MT802.[1][2]Direct, quantitative selectivity data (e.g., kinome scan, proteomics) is not publicly available. Its predecessor, MT802, was shown to bind to fewer off-target kinases than the BTK inhibitor ibrutinib.
MT802 Cereblon (CRBN)Predecessor to SJF620 with a less favorable pharmacokinetic profile.KinomeScan analysis revealed fewer off-target kinases compared to ibrutinib.
NX-2127 Cereblon (CRBN)Dual activity: BTK degradation and immunomodulatory effects through degradation of Ikaros and Aiolos.[3][4]Preclinical data suggests it degrades both wild-type and C481-mutated BTK.[3]
NX-5948 Cereblon (CRBN)Designed to avoid degradation of Ikaros and Aiolos, potentially reducing immunomodulatory side effects.[5]Global proteomics analysis showed "exquisite selectivity" with robust BTK degradation and no significant downregulation of other proteins.[6]
BGB-16673 Cereblon (CRBN)Demonstrates a unique biological effect compared to BTK inhibitors based on RNA sequencing.[7]Degrades both wild-type and a range of BTK mutant proteins.[8]
AC676 Cereblon (CRBN)Designed to avoid degradation of Cereblon neo-substrates, which may mitigate certain on-target toxicities like neutropenia.[9][10]Preclinical studies indicate potent and selective BTK degradation with broad mutant coverage.[11]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound and its counterparts involves the induced degradation of BTK, thereby inhibiting the B-cell receptor (BCR) signaling pathway.[3][12] This pathway is crucial for the proliferation and survival of malignant B-cells.

BTK_Signaling_Pathway cluster_degradation PROTAC-mediated Degradation BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Proteasome Proteasome BTK->Proteasome degradation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival SJF620 This compound SJF620->BTK binds CRBN Cereblon (E3 Ligase) SJF620->CRBN recruits CRBN->BTK ubiquitinates Ub Ubiquitin

Caption: BTK signaling pathway and the mechanism of SJF620-mediated degradation.

To assess the specificity of BTK degraders like this compound, a series of experiments are typically performed. The general workflow involves treating cancer cell lines with the compound and then analyzing the proteome to identify changes in protein abundance.

Experimental_Workflow start Cancer Cell Line Culture treatment Treat with SJF620 or Alternative start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant sample_prep Sample Preparation for MS protein_quant->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_analysis Data Analysis (Protein Identification & Quantification) lc_ms->data_analysis target_validation On-Target (BTK) & Off-Target Identification data_analysis->target_validation

Caption: General experimental workflow for assessing PROTAC specificity.

Detailed Experimental Protocols

While specific protocols for this compound are not publicly detailed, the following are standard methodologies used to assess the on-target and off-target effects of PROTACs.

Global Proteomics using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This technique provides an unbiased, global view of protein abundance changes following treatment with a degrader.

  • Cell Culture and Treatment: Culture a relevant human cancer cell line (e.g., NAMALWA) to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Digestion: Quantify the protein concentration in each lysate. Take equal amounts of protein from each sample and perform in-solution digestion using trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Data Analysis: Use specialized software to identify and quantify peptides and, by extension, the corresponding proteins. Compare the protein abundance between the treated and control samples to identify significantly up- or down-regulated proteins. BTK should be among the most significantly downregulated proteins, while other significantly altered proteins represent potential off-targets.

Kinome Profiling (e.g., KiNativ, KinomeScan)

These methods assess the interaction of a compound with a large panel of kinases, providing a broad view of its kinase selectivity.

  • Compound Submission: Provide this compound to a commercial vendor or a core facility offering kinome profiling services.

  • Assay Performance: The compound is screened against a panel of hundreds of purified, active kinases at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The activity of each kinase in the presence of the compound is measured and compared to a control. The results are typically presented as a percentage of inhibition or binding. A highly selective compound will interact with a limited number of kinases, with BTK being the primary target.

Conclusion

This compound represents a promising BTK degrader with an optimized pharmacokinetic profile compared to its predecessor, MT802. While direct, quantitative data on its selectivity is currently limited in the public domain, the available information on related compounds suggests that the PROTAC approach can yield highly selective molecules. The alternatives, now in various stages of clinical development, showcase different strategies to enhance specificity and mitigate potential side effects, such as by avoiding the degradation of immunomodulatory proteins.

For researchers considering this compound, it is crucial to conduct in-house, rigorous specificity studies using techniques like global proteomics and kinome profiling to fully characterize its off-target profile. A thorough understanding of its selectivity, in comparison to other BTK degraders, will be essential for its successful development and potential clinical application. The experimental protocols outlined in this guide provide a framework for such an evaluation. As more data on SJF620 and its competitors become available, a clearer picture of their comparative specificity and therapeutic potential will emerge.

References

Safety Operating Guide

Proper Disposal of SJF620 Hydrochloride: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential logistical and safety information for the proper disposal of SJF620 hydrochloride (CAS No: 2821938-05-8), a PROTAC BTK degrader. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance. The primary source for disposal information is the manufacturer's Safety Data Sheet (SDS), which should always be consulted before handling the chemical.[1]

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure that all appropriate Personal Protective Equipment (PPE) is in use. This includes, but is not limited to, chemical-resistant gloves, a lab coat, and protective eyewear. All handling of this compound, including preparation for disposal, should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

Key Handling Precautions:

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Prevent the formation and dispersion of dust.[3]

  • Wash hands thoroughly after handling the compound.[3]

  • Ensure the work area is well-ventilated.[4]

Chemical Waste Classification

This compound must be treated as hazardous chemical waste. Based on general guidelines for similar hydrochloride salts and quinazoline derivatives, it may be classified as harmful if swallowed.[3][5] Do not mix this compound with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

This protocol outlines the required steps for the safe disposal of pure this compound and contaminated materials.

Experimental Protocol: Chemical Waste Segregation and Disposal

  • Isolate Waste:

    • Collect all unused or waste this compound solid powder in its original container or a clearly labeled, sealed, and appropriate hazardous waste container.

    • Segregate disposable lab supplies (e.g., pipette tips, tubes, gloves) that are grossly contaminated with this compound into a designated, sealed hazardous waste bag or container.

    • Aqueous solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour down the drain. [6][7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "2821938-05-8," and an estimate of the quantity.

  • Storage:

    • Store the sealed waste container in a designated, secure satellite accumulation area for hazardous waste.

    • Ensure the storage area is cool, dry, and away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[2]

  • Arrange for Pickup:

    • Contact your institution's EHS or licensed waste disposal contractor to schedule a pickup for the hazardous waste.[3] Follow all institutional procedures for waste manifest and handoff.

Spill Management

In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

Experimental Protocol: Small Spill Cleanup

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.[2]

  • Don PPE: Wear appropriate PPE, including a respirator if indicated by your risk assessment.[2]

  • Containment: Cover the spill with a suitable absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to prevent spreading. Avoid raising dust.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent solution, collecting all cleaning materials as hazardous waste.

  • Disposal: Seal and label the waste container and manage it according to the disposal protocol outlined above.

Waste Disposal Decision Workflow

The following diagram illustrates the logical steps for managing this compound waste streams in a laboratory setting.

start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Unused/Expired Solid Compound waste_type->solid_waste Solid contaminated_labware Contaminated Labware (Gloves, Tips, etc.) waste_type->contaminated_labware Contaminated Disposables liquid_waste Aqueous/Solvent Solutions waste_type->liquid_waste Liquid spill Accidental Spill waste_type->spill Spill collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_labware Bag in Labeled Contaminated Waste Bin contaminated_labware->collect_labware collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol store Store in Designated Satellite Accumulation Area collect_solid->store collect_labware->store collect_liquid->store spill_protocol->store pickup Arrange for EHS/ Contractor Pickup store->pickup

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling SJF620 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical "SJF620 hydrochloride" does not correspond to a recognized substance in standard chemical databases. The following guidance is a general framework for handling potent, novel, or unidentified chemical compounds where specific hazards have not been determined. It is imperative to conduct a thorough risk assessment and consult all available information before handling, storing, or disposing of any new chemical.[1] This guide is based on the precautionary principle, which assumes the substance may be highly hazardous in the absence of complete safety data.[1][2]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a compound of unknown toxicity. The focus is on procedural, step-by-step guidance to ensure laboratory safety and operational integrity.

Hazard Assessment and Precautionary Principle

Before any laboratory work commences, a comprehensive risk assessment is the foundational step.[1] When dealing with a new substance like this compound, where a Safety Data Sheet (SDS) is unavailable, the precautionary principle must be applied, treating the compound as highly potent.[1] This means assuming it could be toxic, carcinogenic, mutagenic, or teratogenic at low doses. All new compounds and substances of unknown toxicity should be treated as toxic substances.[2]

Engineering Controls

Engineering controls are the first line of defense in minimizing exposure. All procedures involving volatile toxic substances or operations with solid or liquid toxic substances that may generate aerosols should be conducted in a laboratory chemical hood.[2]

  • Chemical Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors or mists.[3]

  • Ventilated Enclosures: For weighing and transferring solids that could generate dust, use a powder-containment hood or a glove box.[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure to hazardous chemicals.[1] A comprehensive PPE ensemble is required when handling a potent or unknown compound.[1] Below is a summary of recommended PPE for various laboratory tasks involving this compound.

Laboratory Task Recommended Personal Protective Equipment (PPE)
Minimum Required PPE - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Fully-buttoned laboratory coat[1]
Weighing of Powders - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders)[1][4]
Preparation of Solutions - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron or gown[1]
Conducting Reactions - Double nitrile gloves (select glove material based on all reactants)- Chemical splash goggles- Laboratory coat[1]
Waste Disposal - Double nitrile gloves- Chemical splash goggles- Laboratory coat[1]

Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[1] Consult your preferred glove manufacturer to ensure that the gloves you plan on using are compatible with the chemicals being handled.[3]

Safe Handling and Operational Plan

A clear, step-by-step plan for handling and disposal is essential for safety and compliance.[1]

Step 1: Preparation

  • Designate a specific area for handling the potent compound, preferably within a fume hood or glove box.[1]

  • Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available.[1]

  • Review the experimental protocol and identify potential hazards.

Step 2: Weighing and Transfer

  • Perform all manipulations of solid compounds that may generate dust within a ventilated enclosure.[1]

  • Use the smallest amount of the substance necessary for the experiment.[1]

  • Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to minimize dust generation.[1]

Step 3: Solution Preparation and Reactions

  • Slowly add the compound to the solvent to avoid splashing.[1]

  • Conduct all reactions in a certified chemical fume hood.[1]

  • When diluting, always add acid to water, never the other way around.[5]

Step 4: Decontamination and Cleanup

  • Decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent.[1]

  • Routinely wash work clothing and protective equipment to remove contaminants.[5]

Emergency Procedures

Chemical Spill:

  • Small Spill (<1 L): If you are trained, use an appropriate spill kit or absorbent material to confine and clean up the spill.[3] Wear appropriate PPE during cleanup.[3] Double bag the spill waste in clear plastic bags, label it, and take it to the next chemical waste pick-up.[3]

  • Large Spill (>1 L) or Unknown Danger: Evacuate the area immediately.[3][6] If there is an immediate hazard such as fire or explosion, sound the fire alarm.[7] From a safe location, call emergency services and your institution's Environmental Health & Safety (EHS) department.[3][7]

Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes in a safety shower while removing contaminated clothing and shoes.[3][7] Seek medical attention.[3]

  • Inhalation: Move the exposed person to fresh air at once.[9] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[9] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[10] Call a physician or poison control center immediately.[10]

Disposal Plan

In the absence of a specific SDS, any novel compound should be treated as hazardous waste.[11]

Step 1: Waste Characterization and Segregation

  • Assume the waste is hazardous.[11]

  • Do not mix this waste with other chemical waste streams to prevent unknown reactions.[11]

  • Keep solid and liquid waste in separate, clearly marked containers.[11]

Step 2: Container Management

  • Use compatible waste containers with secure, leak-proof lids.[11]

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[11]

  • Store waste containers in a designated satellite accumulation area within the lab.[11]

Step 3: Disposal

  • When the container is full, contact your institution's EHS department.[11]

  • Provide all available information about the compound for proper disposal by a licensed hazardous waste contractor.[11]

Visual Workflow for Handling this compound

The following diagram illustrates the procedural workflow for safely handling this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep1 Hazard Assessment (Precautionary Principle) prep2 Designate Work Area (Fume Hood/Glove Box) prep1->prep2 prep3 Assemble PPE & Spill Kit prep2->prep3 weigh Weighing/Transfer (Ventilated Enclosure) prep3->weigh solution Solution Preparation weigh->solution spill Spill Response weigh->spill Potential Spill exposure Personal Exposure (First Aid) weigh->exposure Potential Exposure reaction Conduct Experiment solution->reaction solution->spill solution->exposure decon Decontaminate Equipment & Surfaces reaction->decon reaction->spill reaction->exposure waste Segregate Hazardous Waste decon->waste storage Store Waste in Designated Area waste->storage ehs Contact EHS for Pickup storage->ehs

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。